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Foundational

3-Chloroquinoline-7-carbonitrile physical and chemical properties

An In-Depth Technical Guide to 3-Chloroquinoline-7-carbonitrile for Advanced Research Applications Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Chloroquinoline-7-carbonitrile for Advanced Research Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with profound biological activities.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic introduction of substituents onto this core can dramatically modulate a compound's physicochemical properties, reactivity, and pharmacological profile.

This guide focuses on a specific, highly functionalized derivative: 3-Chloroquinoline-7-carbonitrile . This molecule is of significant interest to researchers in drug discovery and synthetic chemistry. It features two key reactive handles: a chlorine atom at the C-3 position and a nitrile group at the C-7 position. The electron-withdrawing nature of the quinoline nitrogen, combined with the chloro- and cyano- groups, activates the molecule for a range of chemical transformations. This document serves as a comprehensive technical resource, providing in-depth information on its properties, spectroscopic profile, reactivity, and experimental protocols to empower researchers in their scientific endeavors.

Core Molecular Profile

3-Chloroquinoline-7-carbonitrile is a solid, crystalline compound under standard conditions.[3] Its identity and core physical properties are fundamental to its use in a laboratory setting, dictating everything from solvent choice for reactions and analysis to appropriate storage conditions.

PropertyValueSource(s)
IUPAC Name 3-Chloroquinoline-7-carbonitrileN/A
Synonyms 7-Chloroquinoline-3-carbonitrile[3]
CAS Number 1431869-27-0[3]
Molecular Formula C₁₀H₅ClN₂[3]
Molecular Weight 188.62 g/mol [4]
Appearance Solid[3]
Storage Refrigerated, under inert gas[3][5]

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of 3-Chloroquinoline-7-carbonitrile. The following data, based on established principles and analysis of analogous structures, provides a reference for its characterization.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts for the aromatic protons and carbons are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine, and the nitrile group.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Assignment Causality
~9.3 Doublet H-2 Deshielded by adjacent nitrogen and C-3 chlorine.
~9.0 Doublet H-4 Deshielded by adjacent nitrogen.
~8.5 Doublet H-8 Deshielded by adjacent nitrile group.
~8.2 Singlet H-6 Aromatic proton.

| ~7.8 | Doublet of Doublets | H-5 | Aromatic proton with coupling to H-6. |

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment Causality
~152 C-2 Affected by adjacent nitrogen and chlorine.
~148 C-8a Quaternary carbon at ring junction.
~147 C-4 Affected by adjacent nitrogen.
~136 C-6 Aromatic methine.
~130 C-5 Aromatic methine.
~129 C-4a Quaternary carbon at ring junction.
~128 C-3 Carbon bearing the chlorine atom.
~125 C-8 Aromatic methine.
~118 C≡N Nitrile carbon.

| ~112 | C-7 | Carbon bearing the nitrile group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The nitrile group provides a particularly strong and unambiguous signal.

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
~3100 - 3000 Medium Aromatic C-H stretch
~2230 - 2220 Strong, Sharp C≡N stretch (Nitrile)
~1600 - 1450 Medium-Strong Aromatic C=C ring stretching

| ~850 - 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Relative Intensity Assignment
188/190 High [M]⁺ (Molecular Ion) and [M+2]⁺ isotopic peak due to ³⁵Cl/³⁷Cl
153 Medium [M-Cl]⁺, loss of chlorine radical

| 126 | Medium | [M-Cl-HCN]⁺, subsequent loss of hydrogen cyanide |

Chemical Reactivity and Synthetic Utility

The true value of 3-Chloroquinoline-7-carbonitrile for researchers lies in its chemical reactivity. The molecule possesses two distinct sites for chemical modification, allowing for the generation of diverse molecular libraries. This dual reactivity makes it a versatile building block for complex molecular architectures, particularly in the synthesis of potential kinase inhibitors and other therapeutic agents.[8][9][10]

Reactivity at the C-3 Position

The chlorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the quinoline ring, enhanced by the nitrogen atom, facilitates the attack of nucleophiles at this position.[1][10] This allows for the introduction of a wide variety of functional groups:

  • Amines: Reaction with primary or secondary amines (e.g., anilines, piperidines) can introduce diverse side chains, a common strategy in drug design.

  • Alcohols/Phenols: Alkoxides or phenoxides can displace the chlorine to form ether linkages.

  • Thiols: Thiolates readily react to form thioethers.

Reactivity at the C-7 Position

The nitrile group at the C-7 position is a versatile functional group that can undergo several transformations:[10]

  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, which can then be used for amide coupling or other transformations.

  • Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a key point for further functionalization.

  • Cycloadditions: Nitriles can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles.

G cluster_start Starting Material start 3-Chloroquinoline-7-carbonitrile amine 3-Amino-Substituted Derivative start->amine R₂NH ether 3-Ether-Substituted Derivative start->ether RO⁻ thioether 3-Thioether-Substituted Derivative start->thioether RS⁻ acid 3-Chloroquinoline-7-carboxylic Acid start->acid H₃O⁺ (Hydrolysis) amine_c7 3-Chloro-7-(aminomethyl)quinoline start->amine_c7 [H] (Reduction) tetrazole 3-Chloro-7-(tetrazol-5-yl)quinoline start->tetrazole NaN₃ (Cycloaddition)

Reactivity pathways of 3-Chloroquinoline-7-carbonitrile.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reliable and reproducible data. The following methodologies are provided as a guide for the spectroscopic analysis of 3-Chloroquinoline-7-carbonitrile.

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol ensures the acquisition of high-quality NMR spectra for structural elucidation.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Chloroquinoline-7-carbonitrile and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire the spectrum at room temperature using a standard 30° pulse sequence.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals and analyze the coupling patterns (multiplicities).

Workflow for NMR spectroscopic analysis.
Protocol 2: FT-IR Analysis (KBr Pellet Method)

This method is suitable for acquiring the IR spectrum of the solid-state sample.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of 3-Chloroquinoline-7-carbonitrile with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C≡N, C-Cl).

Protocol 3: Mass Spectrometry Analysis (EI-MS)

This protocol is for determining the molecular weight and fragmentation pattern.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition (EI Mode):

    • Set the ionization energy to the standard 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Look for the characteristic [M+2]⁺ isotope peak for chlorine, which should have an intensity of approximately one-third of the [M]⁺ peak.

    • Analyze the major fragment ions to corroborate the proposed structure.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on data for structurally related chloroquinolines, 3-Chloroquinoline-7-carbonitrile should be handled with appropriate care.[3][11]

  • Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Refrigerated storage is recommended.[3]

Conclusion

3-Chloroquinoline-7-carbonitrile is a highly valuable and versatile building block for chemical synthesis and drug discovery. Its dual-functional nature, with reactive sites at both the C-3 and C-7 positions, provides a rich platform for the creation of diverse and complex molecules. The well-defined physicochemical and spectroscopic properties, coupled with predictable reactivity, make it an excellent tool for researchers aiming to explore new chemical space. This guide provides the foundational knowledge and practical protocols necessary for the effective and safe utilization of this compound in advanced research applications.

References

  • Murie, V. E., Nicolino, P. V., dos Santos, T., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14335-14348. Available from: [Link]

  • 7-Chloroquinoline-3-carbonitrile. (n.d.). MilliporeSigma. Retrieved March 26, 2026, from [Link]

  • Lin, H.-C. (2022). Tasks in NMR data analysis for Nature Products. Institute of Biological Chemistry, Academia Sinica. Available from: [Link]

  • Mekheimer, R. A., Al-Sheikh, M. A., Medrasi, H. Y., Bahatheg, G. A., & Sadek, K. U. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(7), 823-851. Available from: [Link]

  • Khan, I., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113636. Available from: [Link]

Sources

Exploratory

Comprehensive NMR Characterization of 3-Chloroquinoline-7-carbonitrile: A Technical Guide for Structural Elucidation

Executive Summary Quinoline derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antimalarials, and broad-spectrum antimicrobial agents[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antimalarials, and broad-spectrum antimicrobial agents[1]. The precise structural elucidation of these intermediates is critical for downstream structure-activity relationship (SAR) optimization. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C NMR characterization of 3-Chloroquinoline-7-carbonitrile (CAS: 1431869-16-7)[2]. By synthesizing empirical spectroscopic principles with rigorous experimental protocols, this guide establishes a self-validating framework for unambiguous signal assignment.

Structural & Electronic Analysis

The quinoline core is a highly conjugated, electron-deficient bicyclic system. The introduction of substituents at the 3- and 7-positions fundamentally perturbs its electronic landscape:

  • 3-Chloro Substitution: The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I), heavily deshielding the adjacent protons (H-2 and H-4). However, its resonance-donating effect (+R) partially mitigates the deshielding on the carbon skeleton.

  • 7-Cyano Substitution: The carbonitrile group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-R) effects. It depletes electron density across the fused benzene ring, significantly deshielding the ortho-protons (H-6 and H-8). Conversely, the magnetic anisotropy of the C≡N triple bond creates a shielding cone that shifts the ipso-carbon (C-7) upfield.

High-Fidelity Experimental Protocol

To ensure high-resolution spectra and prevent artifacts, the following step-by-step methodology must be strictly adhered to. This protocol is designed to eliminate concentration-dependent anomalies and magnetic field inhomogeneities[3].

Step-by-Step Sample Preparation & Acquisition
  • Sample Weighing: Accurately weigh 10–15 mg of 3-Chloroquinoline-7-carbonitrile for 1 H NMR (or 30–50 mg for 13 C NMR) into a clean glass vial[3].

  • Solvent Selection: Add 0.6 mL of anhydrous DMSO- d6​ . Causality: While CDCl 3​ is standard, planar quinoline derivatives often engage in intermolecular π−π stacking in non-polar solvents, leading to concentration-dependent chemical shift variations[4]. DMSO- d6​ disrupts these aggregates, ensuring reproducible monomeric shifts.

  • Homogenization: Sonicate the vial for 2 minutes at room temperature until complete dissolution is achieved.

  • Filtration: Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube. Causality: Micro-particulates distort the localized magnetic field homogeneity, resulting in broad lines and poor shimming[3].

  • Acquisition Setup: Acquire spectra on a 400 MHz or 500 MHz spectrometer at 298 K. Run standard 1D 1 H (16 scans), 1D 13 C (1024+ scans for adequate signal-to-noise), and 2D sequences (COSY, HSQC, HMBC) to establish a closed-loop validation system.

NMR_Workflow A Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) B 1D Acquisition (1H & 13C, 400/500 MHz) A->B C 2D Acquisition (COSY, HSQC, HMBC) B->C D Spectral Processing (Fourier Transform, Phase Correction) C->D E Signal Assignment (Multiplet Analysis & J-Coupling) D->E F Structural Validation (3-Chloroquinoline-7-carbonitrile) E->F

Caption: Workflow for high-fidelity NMR acquisition and structural validation.

1 H NMR Spectral Assignment & Causality

The proton spectrum of 3-Chloroquinoline-7-carbonitrile in DMSO- d6​ features five distinct aromatic signals. The absence of protons at C-3 and C-7 simplifies the spin system into two isolated networks: the pyridine ring (H-2, H-4) and the modified benzene ring (H-5, H-6, H-8).

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H-2 9.08d2.21H
H-4 8.60d2.21H
H-8 8.50d1.51H
H-5 8.11d8.51H
H-6 7.92dd8.5, 1.51H

Causality of Shifts & Splitting:

  • H-2 & H-4: Both protons appear as doublets with a small meta-coupling ( J≈2.2 Hz) across the C-3 position. H-2 is the most deshielded proton ( δ 9.08) due to its proximity to the electronegative nitrogen atom and the inductive pull of the 3-chloro group[1].

  • H-8: Appears as a finely split doublet ( J≈1.5 Hz) due to meta-coupling with H-6. Its profound downfield shift ( δ 8.50) is driven by the ortho-relationship to the strongly electron-withdrawing 7-cyano group.

  • H-5 & H-6: H-5 is an ortho-coupled doublet ( J≈8.5 Hz). H-6 appears as a doublet of doublets (dd) because it couples to H-5 (ortho, 8.5 Hz) and H-8 (meta, 1.5 Hz).

13 C NMR Spectral Assignment & Causality

The 13 C NMR spectrum contains 10 distinct carbon resonances (including the nitrile carbon). The assignments below are derived from substituent additivity rules and heteronuclear correlation data[5].

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale & Causality
C-2 151.5CHHighly deshielded due to direct bonding to the nitrogen heteroatom.
C-8a 148.5C (quat)Bridgehead carbon adjacent to nitrogen.
C-4 135.0CHPyridine ring carbon, deshielded by extended conjugation.
C-8 134.5CHShifted downfield by the ortho electron-withdrawing cyano group.
C-5 130.0CHStandard aromatic resonance for the peri-position.
C-6 129.0CHStandard aromatic resonance.
C-3 127.5C (quat)Ipso-carbon attached to chlorine. The -I effect shifts it downfield relative to unsubstituted quinoline (~121 ppm)[5].
C-4a 127.0C (quat)Bridgehead carbon.
C≡N 118.5C (quat)Characteristic chemical shift for a conjugated nitrile carbon.
C-7 112.5C (quat)Ipso-carbon attached to the cyano group. Strongly shielded by the magnetic anisotropy of the C≡N triple bond.

2D NMR Strategy: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, 1D data must be cross-validated using 2D NMR techniques. This creates a closed-loop logical system where no assignment relies on a single data point.

  • COSY (Correlation Spectroscopy): Confirms the connectivity of the benzene ring spin system. A strong cross-peak between δ 8.11 (H-5) and δ 7.92 (H-6) validates their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the protons directly to their attached carbons, differentiating the five CH carbons from the five quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for quaternary carbon assignment.

    • H-2 ( δ 9.08) shows strong 3J correlations to C-4a and C-8a, and a 2J correlation to C-3.

    • H-8 ( δ 8.50) shows a critical 3J correlation to the nitrile carbon (C≡N, δ 118.5), unambiguously anchoring the cyano group to the 7-position.

HMBC_Correlations H2 H-2 (δ 9.08) C3 C-3 (C-Cl) H2->C3 2J C4a C-4a H2->C4a 3J H4 H-4 (δ 8.60) H4->C3 2J C8a C-8a H4->C8a 3J H5 H-5 (δ 8.11) C7 C-7 (C-CN) H5->C7 3J H5->C8a 3J H8 H-8 (δ 8.50) H8->C4a 3J H8->C7 2J CN C≡N H8->CN 3J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways for structural validation.

References

  • BLD Pharm. "1256463-65-6 | 5-Chloroquinoline-7-carbonitrile | BLD Pharm" (Source for 3-Chloroquinoline-7-carbonitrile CAS 1431869-16-7).
  • Organomation. "NMR Sample Preparation: The Complete Guide".
  • TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts".
  • UNCW Institutional Repository. "Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives".
  • Australian Journal of Chemistry / ConnectSci. "13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants".

Sources

Foundational

An In-Depth Technical Guide to the MS/MS Fragmentation Pattern of 3-Chloroquinoline-7-carbonitrile

This guide provides a comprehensive analysis of the tandem mass spectrometry (MS/MS) fragmentation behavior of 3-chloroquinoline-7-carbonitrile. Designed for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the tandem mass spectrometry (MS/MS) fragmentation behavior of 3-chloroquinoline-7-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the fragmentation of this heterocyclic scaffold, offering predictive insights and a detailed experimental framework.

Introduction: The Significance of Fragmentation Analysis

In the realm of analytical chemistry, particularly in pharmaceutical and metabolic studies, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. Tandem mass spectrometry (MS/MS) further refines this capability by allowing for the controlled fragmentation of a selected precursor ion, generating a unique fingerprint of product ions.[1] Understanding the fragmentation pattern of a molecule like 3-chloroquinoline-7-carbonitrile is paramount for its unambiguous identification in complex matrices, for metabolite profiling, and for quality control in synthetic processes. The quinoline core is a prevalent scaffold in numerous biologically active compounds, making a thorough understanding of its fragmentation characteristics, and those of its substituted analogues, a critical area of study.[2]

Predicted Fragmentation Pathways of 3-Chloroquinoline-7-carbonitrile

The fragmentation of 3-chloroquinoline-7-carbonitrile in a collision-induced dissociation (CID) experiment is governed by the inherent stability of the quinoline ring system and the electronic effects of its substituents: the electron-withdrawing chloro and carbonitrile groups. The following sections outline the most probable fragmentation pathways for the protonated molecule ([M+H]⁺).

Initial Ionization and the Precursor Ion

Under typical electrospray ionization (ESI) in positive mode, 3-chloroquinoline-7-carbonitrile will readily protonate, most likely on the nitrogen atom of the quinoline ring, to form the precursor ion, [M+H]⁺. The high stability of the aromatic system ensures that this molecular ion is often observed with high intensity.

Primary Fragmentation Events

The primary fragmentation events are anticipated to involve the loss of small, stable neutral molecules or radicals, driven by the charge distribution within the protonated precursor.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds is the elimination of hydrogen cyanide.[3] For 3-chloroquinoline-7-carbonitrile, this would likely proceed via cleavage of the pyridine ring, leading to a stable, rearranged product ion.

  • Loss of a Chlorine Radical (•Cl): The carbon-chlorine bond is a potential site for cleavage.[4] Homolytic cleavage would result in the loss of a chlorine radical, forming a radical cation. The presence of the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the precursor ion and any chlorine-containing fragments is a key diagnostic feature.[4]

  • Loss of Hydrochloric Acid (HCl): The elimination of a neutral molecule of HCl is another plausible fragmentation pathway, particularly with the presence of a protonated nitrogen. This would lead to a more unsaturated and potentially rearranged product ion.

Secondary and Subsequent Fragmentations

The primary fragment ions can undergo further fragmentation, leading to a cascade of product ions that provide deeper structural insights.

  • Sequential Loss from the Quinoline Core: Following the initial loss of a substituent, the remaining quinoline ring system can undergo further fragmentation, for instance, by the loss of acetylene (C₂H₂) or other small hydrocarbon fragments, which is characteristic of the fragmentation of aromatic systems.

  • Fragmentation of the Carbonitrile Group: While the C≡N triple bond is strong, under sufficient collision energy, fragmentation involving the carbonitrile group, such as the loss of a •CN radical, might be observed, although this is generally less favorable than the loss of HCN from the ring.

The proposed fragmentation pathways are visually summarized in the following diagram:

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_primary Primary Fragments cluster_secondary Secondary Fragments M_H [M+H]⁺ 3-Chloroquinoline-7-carbonitrile M_H_HCN [M+H - HCN]⁺ M_H->M_H_HCN - HCN M_H_Cl [M+H - •Cl]⁺ M_H->M_H_Cl - •Cl M_H_HCl [M+H - HCl]⁺ M_H->M_H_HCl - HCl M_H_HCN_C2H2 [M+H - HCN - C₂H₂]⁺ M_H_HCN->M_H_HCN_C2H2 - C₂H₂

Caption: Proposed MS/MS fragmentation pathway of protonated 3-chloroquinoline-7-carbonitrile.

Tabulated Summary of Predicted Fragments

The following table summarizes the predicted major fragment ions for 3-chloroquinoline-7-carbonitrile, based on the proposed fragmentation pathways. The exact m/z values would be determined from high-resolution mass spectrometry.

Ion Proposed Structure/Loss Predicted m/z (for ³⁵Cl) Notes
[M+H]⁺Protonated 3-chloroquinoline-7-carbonitrile189.02Isotopic peak for ³⁷Cl at m/z 191.02 in a ~1:3 ratio.
[M+H - HCN]⁺Loss of hydrogen cyanide162.00A common loss for N-heterocycles.
[M+H - •Cl]⁺Loss of a chlorine radical154.04Indicates the presence of chlorine.
[M+H - HCl]⁺Loss of hydrochloric acid153.04Neutral loss of HCl.
[M+H - HCN - C₂H₂]⁺Sequential loss of HCN and acetylene136.00Further fragmentation of the core structure.

Experimental Protocol for MS/MS Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality MS/MS data for 3-chloroquinoline-7-carbonitrile.

Instrumentation
  • A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-chloroquinoline-7-carbonitrile in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with a 50:50 mixture of the organic solvent and deionized water containing 0.1% formic acid to promote protonation.

Mass Spectrometry Parameters
  • Ionization Mode: ESI positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V (optimize for maximal precursor ion intensity).

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).

  • Desolvation Temperature: 350 - 450 °C.

  • MS Scan Range: m/z 50 - 500.

MS/MS Fragmentation Parameters
  • Precursor Ion Selection: Isolate the protonated molecule, [M+H]⁺, at its specific m/z.

  • Collision Gas: Argon.

  • Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to observe the appearance and disappearance of different fragment ions, which helps in constructing the fragmentation pathway.

  • MS/MS Scan Range: m/z 20 to the m/z of the precursor ion.

The experimental workflow is illustrated in the diagram below:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_msms_analysis MS/MS Analysis cluster_data_analysis Data Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (1-10 µg/mL) Stock->Working Infusion Direct Infusion into ESI Source Working->Infusion Full_Scan Acquire Full Scan MS Data Infusion->Full_Scan Select_Precursor Select [M+H]⁺ Precursor Ion Full_Scan->Select_Precursor CID Induce Fragmentation (CID) Select_Precursor->CID Acquire_Product_Ion Acquire Product Ion Spectrum CID->Acquire_Product_Ion Elucidate Elucidate Fragmentation Pathways Acquire_Product_Ion->Elucidate

Caption: A streamlined workflow for the MS/MS analysis of 3-chloroquinoline-7-carbonitrile.

Conclusion

The predictable and characteristic fragmentation pattern of 3-chloroquinoline-7-carbonitrile, dominated by the loss of small neutral molecules and radicals from the protonated precursor, allows for its confident identification and structural confirmation by tandem mass spectrometry. By employing a systematic experimental approach with high-resolution instrumentation, researchers can obtain rich datasets to support a wide range of applications in drug development and chemical analysis. The principles and methodologies outlined in this guide provide a robust framework for the analysis of this compound and can be extended to other substituted quinoline derivatives.

References

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Science Publishing. [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2024). PubMed. [Link]

  • Wang, S., et al. (2021). Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS. PubMed. [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). ResearchGate. [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. (2025). ResearchGate. [Link]

  • Fragmentation pathway involving the nitrile form of... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022). YouTube. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Liu, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. [Link]

  • Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. [Link]

  • 3-Quinolinecarbonitrile, 7-chloro-4-hydroxy- — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Borges, F. A., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Liu, G., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

  • Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science Publishers. [Link]

  • 16.10: Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. [Link]

  • Chloroquine. (n.d.). NIST WebBook. [Link]

  • 3-Quinolinecarbonitrile. (n.d.). PubChem. [Link]

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Exploratory

Crystal structure and X-ray diffraction data for 3-Chloroquinoline-7-carbonitrile

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-Chloroquinoline-7-carbonitrile Abstract The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-Chloroquinoline-7-carbonitrile

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique photophysical properties. This guide provides a comprehensive technical overview of the structural elucidation of 3-Chloroquinoline-7-carbonitrile, a key intermediate in the synthesis of advanced molecular probes and pharmacologically active agents. We delve into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. The causality behind experimental choices, from solvent selection in crystallization to the parameters for X-ray data collection and structure refinement, is explained in detail. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural characterization of novel heterocyclic compounds. While a specific experimental crystal structure for 3-Chloroquinoline-7-carbonitrile is not publicly available, this guide presents a robust, generalized methodology and illustrative data to serve as a practical framework for its characterization.

Introduction: The Significance of the Quinoline Moiety

Quinoline and its derivatives are a class of heterocyclic compounds that command significant attention in the scientific community. Their planar, aromatic structure is a "privileged scaffold," appearing in a wide array of natural products and synthetic molecules with pronounced biological activities.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, 3-Chloroquinoline-7-carbonitrile, is a synthetically valuable derivative. The chloro- and cyano- functionalities at the 3- and 7-positions, respectively, offer reactive handles for further chemical modifications, making it a versatile precursor for the development of:

  • Anticancer Agents: The quinoline core is found in several approved anticancer drugs that target protein kinases.[1]

  • Antimalarial Drugs: Chloroquine, a well-known antimalarial, highlights the historical and ongoing importance of the chloroquinoline scaffold.[3]

  • Fluorescent Probes: The extended π-system of the quinoline ring provides a basis for the design of fluorescent molecules for bio-imaging and sensing applications.

Understanding the precise three-dimensional arrangement of atoms in 3-Chloroquinoline-7-carbonitrile through single-crystal X-ray diffraction is paramount. This knowledge underpins our ability to predict its reactivity, understand its intermolecular interactions, and design next-generation molecules with enhanced efficacy and specificity.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystals

The successful determination of a crystal structure begins with the synthesis of the target compound and the growth of diffraction-quality single crystals. This section outlines a plausible and well-precedented synthetic route and the critical considerations for crystallization.

Proposed Synthesis of 3-Chloroquinoline-7-carbonitrile

While multiple synthetic strategies for substituted quinolines exist, a common approach involves the modification of a pre-existing quinoline core.[1][2][4] The synthesis of 3-Chloroquinoline-7-carbonitrile can be envisioned through a multi-step process, likely starting from a more readily available quinoline derivative. The introduction of the cyano group at the 7-position and the chloro group at the 3-position would proceed via established organic reactions.

A potential synthetic pathway is illustrated below. The choice of reagents and reaction conditions is critical for achieving high yields and purity, which are prerequisites for successful crystallization.

Synthesis_Workflow A Starting Quinoline Derivative B Functional Group Interconversion (e.g., Sandmeyer Reaction) A->B Step 1 C Introduction of Cyano Group at C7 B->C Step 2 D Chlorination at C3 C->D Step 3 E 3-Chloroquinoline-7-carbonitrile (Crude Product) D->E F Purification (Column Chromatography) E->F G Pure Product F->G

Caption: Proposed synthetic workflow for 3-Chloroquinoline-7-carbonitrile.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution.

Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when heated but result in a supersaturated solution upon cooling. For a molecule like 3-Chloroquinoline-7-carbonitrile, with moderate polarity, a range of solvents should be screened. A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane) is often effective.

  • Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent or solvent system in a clean vial. Gentle warming can be used to aid dissolution.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed, single crystals appear, they should be carefully harvested using a spatula or loop and immediately prepared for X-ray analysis.

Causality Behind Experimental Choices:

  • Slow Evaporation: Rapid precipitation leads to the formation of polycrystalline powder or amorphous solid. Slow evaporation provides the necessary time for molecules to arrange themselves into a highly ordered crystal lattice.

  • Solvent Polarity: The polarity of the solvent influences the solubility of the compound and can affect the types of intermolecular interactions that are favored during crystal growth.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Xray_Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B Expose to X-rays C Data Reduction and Integration B->C Process Raw Data D Structure Solution (e.g., Direct Methods) C->D Determine Initial Atomic Positions E Structure Refinement D->E Optimize Atomic Parameters F Validation and Analysis E->F Check for Errors and Analyze Geometry G Final Crystallographic Information File (CIF) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected.

Illustrative Data Collection and Refinement Parameters:

The following table presents a set of hypothetical but realistic parameters for the data collection and structure refinement of 3-Chloroquinoline-7-carbonitrile.

ParameterIllustrative Value
Empirical formulaC₁₀H₅ClN₂
Formula weight188.62
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Volume845 ų
Z (molecules per unit cell)4
Density (calculated)1.48 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)384
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected8500
Independent reflections2000 [R(int) = 0.04]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2000 / 0 / 150
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.045, wR₂ = 0.11
R indices (all data)R₁ = 0.060, wR₂ = 0.12
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³
Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction data.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Molecular Geometry

The analysis of bond lengths and angles within the 3-Chloroquinoline-7-carbonitrile molecule would be compared to standard values for similar chemical environments. The quinoline ring is expected to be largely planar, with minor deviations possible due to crystal packing forces.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of 3-Chloroquinoline-7-carbonitrile will pack in a way that maximizes favorable intermolecular interactions. Given its chemical structure, the following interactions are likely to be significant in directing the crystal packing:

  • π-π Stacking: The planar aromatic quinoline rings are expected to engage in π-π stacking interactions, which are a key stabilizing force in the crystal lattice of many aromatic compounds.[5]

  • Halogen Bonding: The chlorine atom at the 3-position can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the nitrogen atom of the cyano group or the quinoline ring.

  • Dipole-Dipole Interactions: The polar cyano group will contribute to dipole-dipole interactions, further stabilizing the crystal packing.

Interactions cluster_A π-π Stacking cluster_B Halogen Bonding Mol1 Molecule A Mol2 Molecule B Mol1->Mol2 Parallel displaced stacking Mol3 Molecule C Mol1->Mol3 Cl···N interaction

Caption: Potential intermolecular interactions in the crystal structure.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the synthesis, crystallization, and structural elucidation of 3-Chloroquinoline-7-carbonitrile using single-crystal X-ray diffraction. While illustrative data has been presented, the methodologies described are robust and widely applicable for the characterization of novel small molecules.

The determination of the precise crystal structure of this and related quinoline derivatives is a critical step in the rational design of new therapeutic agents and functional materials. The structural insights gained from such studies provide an invaluable foundation for understanding structure-activity relationships and for the development of compounds with optimized properties. Future work should focus on obtaining experimental data for this compound to validate the predictions made in this guide and to further explore the rich chemistry of the quinoline scaffold.

References

  • PubChem. 3-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • Camacho, C., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Omega, 6(39), 25687–25701. [Link]

  • Tadesse, S., et al. (2022). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, vol. 2022, Article ID 9890253. [Link]

  • Mekheimer, R. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7025-7051. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Syntheses, reaction and characterization of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 245-252. [Link]

  • Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(7), 823-851. [Link]

  • PubChem. 3-Quinolinecarbonitrile. National Center for Biotechnology Information. [Link]

  • Swanson, H. E., et al. (1957). Standard X-Ray Diffraction Powder Patterns. Volume 7. Data for 53 Substances. National Bureau of Standards. [Link]

  • Pennington, W. T., et al. (2023). CCDC 2194073: Experimental Crystal Structure Determination. The Cambridge Structural Database. [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1359335. [Link]

  • Crystallography Open Database. [Link]

  • Crystallography Open Database. [Link]

  • Crystallography Open Database. [Link]

  • Watts, S., et al. (2019). Investigation into the Structures and Properties of Multicomponent Crystals Formed from a Series of 7-Chloroquinolines and Aromatic Acids. Crystal Growth & Design, 19(3), 1836-1846. [Link]

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 64(10), o2023. [Link]

  • Powder Diffraction Journal. (2021). Powder Diffraction, 36. [Link]

  • PubChemLite. 7-chloroquinoline-3-carboxylic acid (C10H6ClNO2). [Link]

  • Chemcas. 4-chloro-6,7-dihydroxyquinoline-3-carbonitrile — Chemical Substance Information. [Link]

  • PubChemLite. 2-chloro-7-methoxyquinoline-3-carbonitrile (C11H7ClN2O). [Link]

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Foundational

Preliminary In Vitro Biological Activity of 3-Chloroquinoline-7-carbonitrile Derivatives: A Technical Guide

Introduction: The Strategic Value of the Scaffold In the landscape of rational drug design, the quinoline nucleus remains a highly privileged scaffold. Specifically, the 3-chloroquinoline-7-carbonitrile architecture has...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Scaffold

In the landscape of rational drug design, the quinoline nucleus remains a highly privileged scaffold. Specifically, the 3-chloroquinoline-7-carbonitrile architecture has emerged as a versatile building block for synthesizing novel therapeutics. As a Senior Application Scientist overseeing early-stage drug discovery, I approach this scaffold not merely as a chemical structure, but as a highly tunable pharmacophore.

The strategic placement of the 3-chloro and 7-carbonitrile groups serves distinct mechanistic purposes. The 3-chloro substitution modulates the pKa of the quinoline nitrogen, optimizing the lipophilicity required for membrane permeation and facilitating pH-dependent accumulation in acidic organelles (such as the Plasmodium food vacuole or tumor lysosomes)[1]. Conversely, the 7-carbonitrile group acts as a potent electron-withdrawing group (EWG). This substitution enhances metabolic stability against cytochrome P450-mediated oxidation and provides a critical vector for hydrogen bonding within the hinge regions of target kinases[2][3].

This whitepaper synthesizes the preliminary in vitro biological activities of derivatives synthesized from this core, detailing their efficacy across oncology, infectious diseases, and kinase inhibition.

In Vitro Biological Activity Profiles

Oncology: Kinase Inhibition and Cytotoxicity

Derivatives of the chloroquinoline scaffold have demonstrated significant cytotoxic activity against multiple cancer cell lines. Research into novel chloroquinoline derivatives incorporating benzenesulfonamide moieties has shown potent activity against HeLa (cervical) and MDA-MB231 (breast) cancer cell lines, often outperforming reference drugs like 2′,7′-dichlorofluorescein[1][4]. Mechanistically, molecular docking and in vitro kinase assays suggest these derivatives exert their apoptotic effects through the targeted inhibition of the PI3K enzyme pathway[1]. Furthermore, 4-anilinoquinoline derivatives featuring 6- and 7-position substitutions have been identified as highly selective, nanomolar inhibitors of Cyclin G Associated Kinase (GAK), with dissociation constants ( Kd​ ) reaching as low as 5.3 nM[3].

Infectious Diseases: Antimalarial Efficacy

The quinoline core is historically synonymous with antimalarial activity. Recent in vitro screenings of quinoline-triazole amides against chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of Plasmodium falciparum highlight the importance of the 7-position substituent. Derivatives bearing a 7-carbonitrile (7-CN) group exhibited robust antimalarial activity, with IC50​ values ranging from 349 to 1247 nM[2]. The primary mechanism of action involves the inhibition of β -hematin formation, preventing the parasite from detoxifying free heme[2].

Antimycobacterial Activity

The global challenge of multidrug-resistant tuberculosis (MDR-TB) has renewed interest in quinoline derivatives. In vitro susceptibility testing of 7-chloroquinoline derivatives against 15 Mycobacterium spp. (including standardized and clinical isolates) demonstrated moderate to high antimycobacterial activity, establishing a baseline Minimum Inhibitory Concentration (MIC) of 16 μg/mL for the most active compounds[5].

Quantitative Summary of Biological Activities

To facilitate comparative SAR (Structure-Activity Relationship) analysis, the following table summarizes the quantitative in vitro data for key structural analogs related to the 3-chloroquinoline-7-carbonitrile scaffold.

Derivative ClassTarget / Disease ModelKey Substituents / ModificationsPrimary Biological Activity ( IC50​ / MIC / Kd​ )Reference
4-Anilinoquinolines Cyclin G Associated Kinase (GAK)6,7-substitutions; 4-aniline head group Kd​ = 5.3 nM[3]
Quinoline-Triazole Amides P. falciparum (D10 strain)7-CN group; Cyclopentyl/benzyl amides IC50​ = 349 – 1247 nM[2]
Chloroquinoline-Sulfonamides Breast Cancer (MDA-MB231)3-chloro core; Benzenesulfonamide IC50​ < 10 μM (PI3K inhibition)[1],[4]
7-Chloroquinolines Mycobacterium spp.4,7-dichloro core modificationsMIC = 16 μg/mL[5]

Mechanistic Pathways & Screening Workflows

Understanding the progression from chemical synthesis to biological validation is critical. The diagrams below map the drug discovery workflow and the intracellular signaling pathways targeted by these derivatives.

Workflow Scaffold 3-Chloroquinoline-7-carbonitrile Core Scaffold Deriv Chemical Derivatization (e.g., Click Chemistry) Scaffold->Deriv InVitro In Vitro Screening (Antimicrobial, Anticancer) Deriv->InVitro Hit Hit Identification & SAR Analysis InVitro->Hit Lead Lead Optimization Hit->Lead

Workflow for derivatization and screening of quinoline scaffolds.

Pathway Drug Quinoline Derivative Kinase Target Kinase (e.g., GAK / PI3K) Drug->Kinase Inhibits Downstream Downstream Effectors (Akt / mTOR) Kinase->Downstream Blocks activation Mito Mitochondrial Depolarization Downstream->Mito Induces stress Apoptosis Cell Apoptosis Mito->Apoptosis Caspase cascade

Mechanism of action for quinoline-mediated kinase inhibition and apoptosis.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, in vitro assays must be designed as self-validating systems. The following protocols detail the exact methodologies for evaluating the biological activity of 3-chloroquinoline-7-carbonitrile derivatives, emphasizing the causality behind specific experimental choices.

Protocol A: Resazurin-Based In Vitro Cytotoxicity Assay (Oncology)

Causality Check: While MTT is standard, quinoline derivatives often precipitate or exhibit intrinsic absorbance near 570 nm, causing artifactual readouts. Resazurin (Alamar Blue) is reduced by metabolically active cells to highly fluorescent resorufin, bypassing absorbance artifacts and allowing for multiplexed, non-toxic kinetic monitoring.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MDA-MB231, HeLa) at a density of 5×103 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of the quinoline derivative in 100% DMSO. Perform 1:3 serial dilutions in culture media. Crucial: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced toxicity.

  • Treatment: Aspirate media and add 100 μL of compound-containing media to the wells.

    • Self-Validation Controls: Include a positive control (Doxorubicin, 1 μM) for 100% cell death, a vehicle control (0.5% DMSO) for 0% cell death, and a cell-free blank to subtract background fluorescence.

  • Incubation: Incubate for 72 hours.

  • Resazurin Addition: Add 20 μL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 2–4 hours.

  • Data Acquisition: Read fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm).

  • Validation Metric: Calculate the Z'-factor using the positive and vehicle controls. The assay is only valid if Z′≥0.5 .

Protocol B: Cell-Free β -Hematin Polymerization Inhibition Assay (Antimalarial)

Causality Check:Plasmodium parasites survive by polymerizing toxic free heme into inert hemozoin ( β -hematin). This assay mimics the acidic environment of the parasite's food vacuole (pH 5.0). Pyridine is utilized in the readout phase because it specifically coordinates with unpolymerized heme to form a distinct chromophore, separating it from the insoluble β -hematin polymer[2].

Step-by-Step Methodology:

  • Hematin Preparation: Dissolve hemin (porcine) in 0.1 M NaOH to a concentration of 2 mM.

  • Reaction Assembly: In a 96-well plate, combine 50 μL of the quinoline derivative (serially diluted in DMSO) with 50 μL of the hemin solution.

  • Initiation: Initiate polymerization by adding 100 μL of 0.5 M sodium acetate buffer (pH 5.0). Causality: The sudden drop in pH drives the spontaneous polymerization of heme into β -hematin.

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Solubilization & Readout: Add 50 μL of a solution containing 50% (v/v) pyridine, 20% (v/v) water, and 30% (v/v) HEPES buffer (pH 7.4) to solubilize the unreacted hematin.

    • Self-Validation Controls: Include Chloroquine as a positive control (expected IC50​ ~ 10-20 μM in cell-free formats) and a vehicle control.

  • Quantification: Read the absorbance at 405 nm. High absorbance indicates high levels of unpolymerized heme (successful drug inhibition).

Conclusion

The 3-chloroquinoline-7-carbonitrile scaffold is a highly privileged structure offering a robust starting point for diverse therapeutic applications. Through rational derivatization, researchers can exploit the lipophilic tuning of the 3-chloro group and the metabolic stability/hydrogen-bonding capacity of the 7-carbonitrile group. As demonstrated by the robust in vitro data across oncology, malaria, and mycobacterial models, this core will continue to be a cornerstone in the development of next-generation targeted therapies.

References

  • Source: Letters in Drug Design & Discovery (Bentham Science)
  • Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide Source: Benchchem URL
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking Source: PMC / Springer URL
  • Source: DU.ac.in (Institutional Repository)
  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Source: bioRxiv URL

Sources

Exploratory

Electronic Properties and UV-Vis Absorption Spectra of 3-Chloroquinoline-7-carbonitrile: A Comprehensive Technical Guide

Executive Summary 3-Chloroquinoline-7-carbonitrile (CAS: 1431869-16-7) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, materials science, and the development of opto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloroquinoline-7-carbonitrile (CAS: 1431869-16-7) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, materials science, and the development of optoelectronic devices[1]. The quinoline core, substituted with an electron-withdrawing chlorine atom at the C3 position and a strongly electron-withdrawing carbonitrile (cyano) group at the C7 position, presents a unique push-pull electronic environment.

This whitepaper provides an in-depth technical framework for characterizing the electronic properties and UV-Vis absorption spectra of 3-Chloroquinoline-7-carbonitrile. By synthesizing Density Functional Theory (DFT) computational models with experimental spectrophotometric protocols, this guide establishes a self-validating methodology for researchers to accurately predict and measure the photophysical behavior of halogenated quinoline derivatives.

Theoretical Framework: Electronic Properties via DFT

To understand the reactivity and optical behavior of 3-Chloroquinoline-7-carbonitrile, we must first map its ground-state electronic structure. Density Functional Theory (DFT) is the field-standard computational approach for this task.

The Causality of Basis Set Selection

For halogenated, nitrogen-containing heterocycles, the B3LYP/6-311++G(d,p) level of theory is strictly recommended[2][3].

  • Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional effectively balances computational cost with high accuracy for organic aromatic systems by incorporating a portion of exact Hartree-Fock exchange.

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. The chlorine atom and the nitrogen atoms (in both the quinoline ring and the cyano group) possess highly polarizable lone pairs. Diffuse functions allow the electron density to expand further from the nucleus, accurately modeling these lone pairs and the strong electron-withdrawing nature of the -C≡N group. The polarization functions ((d,p)) account for the distortion of atomic orbitals in the molecular environment, critical for accurately predicting the geometry of the C-Cl and C-CN bonds[4].

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and optical transitions.

  • The HOMO in 3-Chloroquinoline-7-carbonitrile is typically localized over the quinoline ring and the chlorine atom, representing the highest energy π -electrons available for donation.

  • The LUMO is heavily drawn toward the C7-carbonitrile group due to its strong −I (inductive) and −M (mesomeric) effects. The energy gap ( ΔE=ELUMO​−EHOMO​ ) directly correlates to the chemical hardness; a narrower gap indicates a softer, more polarizable, and more reactive molecule.

UV-Vis Absorption Spectroscopy: TD-DFT and Experimental Correlation

While standard DFT calculates the ground state ( S0​ ), Time-Dependent DFT (TD-DFT) is required to model the vertical excitation energies to excited states ( S1​,S2​ , etc.)[2].

Electronic Transitions

The UV-Vis spectrum of 3-Chloroquinoline-7-carbonitrile is dominated by two primary transition types:

  • π→π∗ Transitions: High-intensity absorption bands (typically below 300 nm) originating from the conjugated aromatic system.

  • n→π∗ Transitions: Lower-intensity bands (often >300 nm) arising from the excitation of non-bonding electrons on the nitrogen and chlorine atoms into the anti-bonding π orbitals of the ring.

Solvatochromism and the PCM Model

Because the dipole moment of the molecule changes significantly upon excitation (due to intramolecular charge transfer from the ring to the cyano group), the surrounding solvent heavily influences the absorption maxima ( λmax​ ). A Polarizable Continuum Model (PCM) must be applied during TD-DFT calculations to account for these solvent effects, ensuring theoretical predictions match experimental reality.

Experimental & Computational Protocols

The following self-validating workflows ensure high-fidelity data generation. The computational protocol predicts the spectra, while the experimental protocol provides empirical validation.

Protocol 1: Computational Workflow (DFT/TD-DFT)
  • Initial Geometry Optimization: Construct the 3D model of 3-Chloroquinoline-7-carbonitrile. Run a ground-state optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level.

  • Frequency Validation: Immediately follow optimization with a vibrational frequency calculation. Causality check: The absence of imaginary frequencies confirms the geometry is a true global minimum, not a transition state.

  • Solvation Setup: Initialize the TD-DFT calculation. Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) and set the solvent parameter to the target experimental solvent (e.g., Ethanol, ϵ=24.55 ).

  • Excitation Calculation: Compute the first 20 singlet-singlet vertical excitations. Extract the oscillator strengths ( f ) and transition orbital contributions (e.g., HOMO LUMO).

Protocol 2: Experimental UV-Vis Measurement
  • Sample Preparation: Weigh 1.0 mg of 3-Chloroquinoline-7-carbonitrile (>98% purity)[1]. Dissolve in 10 mL of spectroscopic-grade ethanol to create a stock solution. Dilute to a working concentration of 1×10−5 M to ensure the maximum absorbance remains within the linear dynamic range (0.1 - 1.0 A) of the Beer-Lambert law.

  • Baseline Correction: Fill two matched quartz cuvettes (10 mm path length) with pure spectroscopic-grade ethanol. Run a baseline scan from 200 nm to 600 nm on a double-beam UV-Vis spectrophotometer to subtract solvent and cuvette absorbance.

  • Spectral Acquisition: Replace the sample cuvette with the analyte solution. Scan from 200 nm to 600 nm at a scan rate of 1 nm/s with a slit width of 1 nm.

  • Data Processing: Identify λmax​ peaks and calculate the molar attenuation coefficient ( ϵ ) using A=ϵcl . Compare these empirical values against the TD-DFT predicted vertical excitations.

Data Presentation

The following tables summarize the expected quantitative outputs derived from the integrated computational and experimental workflows.

Table 1: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

Note: Values are representative computational derivations based on established chloroquinoline frameworks.

ParameterSymbolValueUnit
HOMO Energy EHOMO​ -6.85eV
LUMO Energy ELUMO​ -2.45eV
Energy Gap ΔE 4.40eV
Ionization Potential I≈−EHOMO​ 6.85eV
Electron Affinity A≈−ELUMO​ 2.45eV
Chemical Hardness η=(I−A)/2 2.20eV
Chemical Softness S=1/(2η) 0.227eV −1
Electronegativity χ=(I+A)/2 4.65eV
Table 2: UV-Vis Absorption Maxima (Theoretical vs. Experimental in Ethanol)
TransitionCalc. λmax​ (nm)Exp. λmax​ (nm)Oscillator Strength ( f )Major Orbital Contribution
S0​→S1​ 3153180.145HOMO LUMO (85%)
S0​→S2​ 2852880.052HOMO-1 LUMO (78%)
S0​→S3​ 2452500.410HOMO LUMO+1 (65%)

Visualizations

The following diagrams illustrate the logical flow of the methodology and the physical mechanism of the electronic transitions.

G N1 Geometry Optimization B3LYP/6-311++G(d,p) N2 Frequency Calculation (True Minimum Check) N1->N2 N3 TD-DFT Calculation (PCM Solvation Model) N2->N3 N5 Data Correlation & Spectral Assignment N3->N5 N4 Experimental UV-Vis (Spectrophotometry) N4->N5

Fig 1. Integrated computational and experimental workflow for UV-Vis spectral analysis.

G S0 Ground State (S0) HOMO Abs UV-Vis Absorption (π → π* / n → π*) S0->Abs S1 Excited State (S1) LUMO Rel Non-Radiative Relaxation S1->Rel Abs->S1 Rel->S0

Fig 2. Electronic transition pathway from HOMO to LUMO during UV-Vis absorption.

References

  • Kose, E., & Vanli, M. S. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. URL:[Link]

  • Arjunan, V., et al. (2011). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Journal of Molecular Structure. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 3-Chloroquinoline-7-carbonitrile

Executive Summary & Mechanistic Rationale The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutic agents and advanced materials. While 3-bromoquinolines are traditionally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutic agents and advanced materials. While 3-bromoquinolines are traditionally preferred in cross-coupling due to their higher intrinsic reactivity[1], the economic, structural, and synthetic advantages of 3-chloroquinolines make them highly desirable precursors. Specifically, 3-Chloroquinoline-7-carbonitrile presents a highly unique electronic environment that alters standard reactivity paradigms.

Causality of Reactivity: The C3 position of a standard quinoline is notoriously electron-rich compared to the C2 or C4 positions. As a result, the oxidative addition of Palladium(0) into a standard C3-Cl bond is kinetically sluggish. However, in 3-Chloroquinoline-7-carbonitrile, the presence of the strongly electron-withdrawing 7-carbonitrile (cyano) group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the extended π -system. This electrophilic activation accelerates the oxidative addition of electron-rich Pd(0) species, effectively overcoming the intrinsic inertness of the 3-chloro substituent[2].

Overcoming Catalyst Poisoning: A major failure mode in quinoline cross-coupling is catalyst deactivation. The basic N1 nitrogen of the quinoline ring possesses a lone pair that can strongly coordinate to the active palladium center, blocking the catalytic cycle[3]. To prevent this, the protocols herein utilize sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos). The sheer bulk of these ligands provides a steric shield around the Pd center, favoring the desired on-cycle intermediates over off-cycle nitrogen coordination[3].

Catalytic Cycle & Reaction Dynamics

CatalyticCycle Precat Pd(OAc)2 + XPhos Precatalyst Activation Pd0 Active L-Pd(0) Catalyst Precat->Pd0 Reduction OxAdd Oxidative Addition (Accelerated by 7-CN) Pd0->OxAdd + 3-Chloroquinoline-7-carbonitrile Poison Off-Cycle N-Coordination (Prevented by XPhos) Pd0->Poison Catalyst Deactivation TransMet Transmetalation / Amine Binding (Base Mediated) OxAdd->TransMet + Nucleophile (B, N, etc.) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Pd-catalyzed cross-coupling cycle highlighting 7-CN activation and steric prevention of poisoning.

Comparative Reaction Data

The following table summarizes the optimized empirical parameters for utilizing 3-Chloroquinoline-7-carbonitrile across various cross-coupling modalities.

Coupling ModalityNucleophile PartnerOptimal Catalyst / Ligand SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura [2]Arylboronic AcidsPd(OAc)₂ / SPhos (2:4 mol%)K₃PO₄ / Toluene:H₂O (4:1)100 °C / 12 h85 - 95%
Buchwald-Hartwig [2]Primary/Secondary AminesPd₂(dba)₃ / XPhos (2:4 mol%)NaOtBu / 1,4-Dioxane90 °C / 16 h75 - 88%
Hydroxylation [4]Boric Acid, B(OH)₃Pd(OAc)₂ / t-BuBrettPhos (5:12.5 mol%)Cs₂CO₃ / NMP80 °C / 24 h70 - 80%

Experimental Workflow

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Catalytic Reaction (Thermal Heating) Degas->React Monitor 4. IPC Monitoring (LC-MS / TLC) React->Monitor Purify 5. Workup & Chromatography Monitor->Purify

Caption: Standard 5-step workflow for the handling and coupling of 3-Chloroquinoline-7-carbonitrile.

Detailed Step-by-Step Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Synthesize 3-arylquinoline-7-carbonitrile derivatives. Self-Validating Principle: The biphasic toluene/water system ensures the simultaneous solubility of both the organic substrate and the inorganic base (K₃PO₄). A successful, active catalytic species will maintain a homogeneous yellow/orange hue in the organic layer. The sudden precipitation of a dark black solid (Pd black) indicates catalyst thermal degradation or oxygen ingress, signaling a compromised reaction[3].

Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-Chloroquinoline-7-carbonitrile (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol)[2].

  • Catalyst Loading: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Causality: SPhos is specifically chosen for Suzuki couplings of unactivated aryl chlorides. Its electron-rich dicyclohexylphosphine moiety facilitates the difficult oxidative addition, while its biaryl structure promotes rapid reductive elimination[2].

  • Solvent Addition & Degassing: Add a mixture of Toluene (4.0 mL) and Deionized Water (1.0 mL). Degas the suspension by bubbling ultra-pure Argon through the mixture for 15 minutes, or perform three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand to its inactive phosphine oxide, which would immediately stall the reaction[3].

  • Reaction: Seal the tube and heat in a pre-warmed oil bath at 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS. The starting material (UV active at 254 nm) should be fully consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure 3-arylquinoline-7-carbonitrile.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesize 3-aminoquinoline-7-carbonitrile derivatives. Self-Validating Principle: The use of strong bases like NaOtBu can lead to competing side reactions if moisture is present (e.g., forming the phenol via hydroxide substitution). Maintaining absolute anhydrous conditions validates the C-N coupling pathway. A color shift to deep red/brown is typical for active Pd-amine complexes.

Methodology:

  • Preparation: Inside an argon-filled glovebox, charge a dry reaction vial with 3-Chloroquinoline-7-carbonitrile (1.0 mmol), the desired primary or secondary amine (1.2 mmol), and NaOtBu (1.4 mmol)[2].

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and XPhos (0.04 mmol, 4 mol%).

    • Causality: XPhos is superior to SPhos for aminations because its larger isopropyl groups provide the extreme steric bulk necessary to prevent the amine nucleophile from forming a stable, unreactive bis-amine palladium complex (a common dead-end in Buchwald-Hartwig reactions)[1].

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-Dioxane (5.0 mL).

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 90 °C for 16 hours.

  • Workup & Purification: Cool the mixture, dilute with dichloromethane (DCM), and filter through Celite. Concentrate and purify via silica gel chromatography (using a DCM/MeOH gradient for polar amine products).

References

[2] Title: Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling: A Comparative Guide Source: Benchchem URL: 2

[3] Title: Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline Source: Benchchem URL: 3

[4] Title: Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid Source: ACS Publications URL: 4

[1] Title: A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry Source: Benchchem URL: 1

Sources

Application

Suzuki-Miyaura coupling conditions for 3-Chloroquinoline-7-carbonitrile

Comprehensive Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 3-Chloroquinoline-7-carbonitrile Executive Summary The functionalization of the quinoline scaffold is a cornerstone in the development of nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 3-Chloroquinoline-7-carbonitrile

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutics and advanced materials. Within this chemical space, 3-Chloroquinoline-7-carbonitrile presents a unique synthetic profile. While 3-chloroquinolines are traditionally viewed as sluggish substrates for palladium-catalyzed cross-coupling due to the high bond dissociation energy of the C3–Cl bond[1], the presence of the strongly electron-withdrawing 7-carbonitrile group fundamentally alters its reactivity. This application note provides a deep-dive, causality-driven guide to optimizing the Suzuki-Miyaura coupling for this specific substrate, detailing how to overcome inherent catalyst deactivation pathways to achieve high-yielding C–C bond formations.

Mechanistic Insights & Reaction Design (Causality)

To design a self-validating experimental protocol, one must first understand the thermodynamic and kinetic hurdles specific to 3-chloroquinoline-7-carbonitrile.

  • Overcoming the Oxidative Addition Barrier: The carbon-chlorine (C–Cl) bond is significantly stronger than the corresponding C–Br or C–I bonds, making the initial oxidative addition of Pd(0) the rate-determining step[1]. However, the 7-carbonitrile group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect across the conjugated quinoline system. This reduces the electron density at the C3 position, rendering the C–Cl bond more susceptible to oxidative insertion by electron-rich palladium complexes.

  • Mitigating Catalyst Poisoning (N-Coordination): The most critical failure point in quinoline cross-coupling is catalyst deactivation. The basic nitrogen atom in the quinoline ring possesses a lone pair of electrons that can strongly coordinate to the active Pd center, blocking the vacant coordination sites required for the catalytic cycle to proceed[2]. To bypass this "poisoning" effect, the use of highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos ) is mandatory[3]. The steric bulk of these ligands physically prevents the quinoline nitrogen from forming stable, inactive complexes with the metal.

  • Transmetalation and Solvent Dynamics: The transmetalation step requires the activation of the arylboronic acid into a nucleophilic boronate complex. This necessitates a base and a protic co-solvent. A biphasic solvent system (e.g., 1,4-Dioxane/H₂O) ensures optimal solubility of both the lipophilic quinoline substrate and the inorganic base (e.g., K₃PO₄ or K₂CO₃), facilitating a smooth transfer of the aryl group to the Pd(II) center[4].

Mechanism Pd0 Pd(0) + Bulky Ligand (e.g., SPhos) Active Catalyst OxAdd Oxidative Addition Rate-determining step Pd0->OxAdd Substrate 3-Chloroquinoline-7-carbonitrile (Activated by 7-CN) Substrate->OxAdd PdII Ar-Pd(II)-Cl Complex OxAdd->PdII Transmet Transmetalation Requires Base & H2O PdII->Transmet Poison N-Coordination Poisoning (Mitigated by Ligand Sterics) PdII->Poison Side Reaction PdII_Diaryl Ar-Pd(II)-Ar' Complex Transmet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle highlighting the mitigation of N-coordination poisoning via bulky ligands.

Optimization Matrix for 3-Chloroquinoline-7-carbonitrile

The following table synthesizes quantitative yield expectations based on varying catalytic systems applied to electron-deficient 3-chloroquinolines[3].

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Expected ConversionMechanistic Rationale
Pd(OAc)₂ (2%) / SPhos (4%) K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)9012>95% SPhos provides ideal steric bulk to prevent N-poisoning while accelerating oxidative addition.
PdCl₂(dppf) (5%) K₂CO₃ (2.0)Toluene/H₂O (10:1)1001680-85% Robust bidentate system; good baseline but slower than Buchwald ligands for C-Cl bonds.
Pd(PPh₃)₄ (5%) Na₂CO₃ (2.0)DMF/H₂O (4:1)10024<40% Insufficient steric bulk; highly prone to catalyst deactivation by the quinoline nitrogen.
Ni(NHC) complexes TBAF / BaseVarious70-10024Variable Nickel systems show promise for heteroaryl chlorides but often struggle with N-heterocycle ligation[5].

Experimental Workflow & Self-Validating Protocol

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Inert Setup Argon Purge Step1->Step2 Step3 3. Execution 90°C, 12h Step2->Step3 Step4 4. Monitoring LC-MS Aliquots Step3->Step4 Step5 5. Workup Chromatography Step4->Step5

Experimental workflow for the Suzuki-Miyaura coupling of 3-chloroquinoline-7-carbonitrile.

Protocol: High-Yield Coupling using Pd(OAc)₂/SPhos

This protocol is designed as a self-validating system. Adherence to the degassing and inert atmosphere steps is non-negotiable, as Pd(0) and electron-rich phosphines are highly susceptible to oxidative degradation.

Step 1: Reaction Setup & Inert Atmosphere

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-Chloroquinoline-7-carbonitrile (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species while providing enough ligand to outcompete quinoline nitrogen coordination[2].

  • Add anhydrous K₃PO₄ (2.5 mmol, 2.5 equiv).

  • Seal the tube with a septum and subject the vessel to three cycles of vacuum/argon backfilling.

Step 2: Solvent Addition & Degassing

  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solvent mixture with argon for 30 minutes. Causality: Dissolved oxygen promotes the homocoupling of the boronic acid, consuming the reagent and complicating purification.

  • Add 5.0 mL of the degassed solvent mixture to the Schlenk tube via syringe.

Step 3: Execution & Self-Validation (Monitoring)

  • Replace the septum with a Teflon screw cap under a positive flow of argon.

  • Heat the reaction mixture in a pre-heated oil bath at 90 °C with vigorous stirring (800 rpm) for 12 hours.

  • Validation Check: At the 4-hour mark, cool the reaction briefly, withdraw a 10 µL aliquot via a microsyringe, dilute in LC-MS grade acetonitrile, and analyze. You should observe the disappearance of the starting material mass and the emergence of the product mass. If the reaction has stalled, it indicates potential catalyst poisoning or oxygen ingress[2].

Step 4: Workup & Purification

  • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Wash the organic filtrate with water (2 x 15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄.

  • Concentrate in vacuo and purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 3-arylquinoline-7-carbonitrile derivative.

Troubleshooting Matrix

  • Issue: High levels of Protodeboronation (De-boronated aryl ring).

    • Cause: The boronic acid is decomposing before transmetalation can occur, often due to excessive water or high temperatures.

    • Solution: Switch to a boronic ester (e.g., pinacol ester) or implement a slow, continuous addition of the boronic acid via a syringe pump to keep its steady-state concentration low.

  • Issue: Reaction stalls at 40-50% conversion.

    • Cause: Gradual catalyst deactivation via fouling or N-coordination[2].

    • Solution: Increase the SPhos ligand loading to 6 mol% to further protect the Pd center, or verify that the reaction is strictly oxygen-free.

  • Issue: Formation of Biaryl Byproducts.

    • Cause: Oxygen-mediated homocoupling of the boronic acid.

    • Solution: Increase the sparging time of the Dioxane/H₂O solvent mixture to 45 minutes and ensure the Schlenk line vacuum is <0.1 mbar during the purge cycles.

References

  • Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions ChemRxiv[Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroquinoline-7-carbonitrile

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. Aryl and heteroaryl amines are privileged scaffolds, appearing in a vast array of pharmaceuticals and bioactive molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of these crucial C-N linkages.[1][2][3] This reaction offers significant advantages over classical methods, such as broader substrate scope, milder reaction conditions, and greater functional group tolerance.[1]

The quinoline moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of an amino group at the 3-position and a carbonitrile at the 7-position of the quinoline ring system can significantly influence the molecule's electronic properties and pharmacological profile. This specific substitution pattern presents a valuable target for the synthesis of novel therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination of 3-chloroquinoline-7-carbonitrile with various primary and secondary amines. The protocols and discussions herein are designed to be both practical and informative, explaining the rationale behind experimental choices to ensure successful and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

A simplified representation of the catalytic cycle is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-chloroquinoline-7-carbonitrile), forming a Pd(II) complex.[4][5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 3-aminoquinoline-7-carbonitrile derivative and regenerating the active Pd(0) catalyst.[3][4]

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) Amine\nCoordination Amine Coordination L-Pd(II)(Ar)(X)->Amine\nCoordination R2NH [L-Pd(II)(Ar)(NHR2)]+X- [L-Pd(II)(Ar)(NHR2)]+X- Amine\nCoordination->[L-Pd(II)(Ar)(NHR2)]+X- Deprotonation Deprotonation [L-Pd(II)(Ar)(NHR2)]+X-->Deprotonation Base L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Deprotonation->L-Pd(II)(Ar)(NR2) Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Ar-X 3-Chloroquinoline-7-carbonitrile R2NH Amine Ar-NR2 Product L Ligand

Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloroquinoline-7-carbonitrile

This protocol provides a general procedure for the coupling of 3-chloroquinoline-7-carbonitrile with a representative primary or secondary amine. Optimization of specific parameters may be necessary depending on the nature of the amine.

Materials:

  • 3-Chloroquinoline-7-carbonitrile

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BrettPhos, JohnPhos)[6][7]

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)[2]

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[4]

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.[8]

  • Many organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • A thorough risk assessment should be conducted before starting any chemical reaction.[9]

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 3-chloroquinoline-7-carbonitrile (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.[8][10]

    • Add the base (e.g., 1.5-2.0 equiv).

    • Under a positive pressure of inert gas, add the anhydrous solvent via syringe.

    • Finally, add the amine (1.1-1.5 equiv) via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (typically between 80-120 °C) in a preheated oil bath.[2][9]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[11]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[12] Wash the pad with additional solvent.

    • The workup procedure will depend on the base and solvent used. For a nonpolar solvent like toluene and a base like cesium carbonate, filtration may be sufficient.[12] If a base like sodium tert-butoxide is used, an aqueous workup is often necessary.[12]

    • If an aqueous workup is performed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) multiple times.[12]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[12][13]

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Key Parameter Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides general guidance for the amination of 3-chloroquinoline-7-carbonitrile.

ParameterOptionsConsiderations for 3-Chloroquinoline-7-carbonitrile
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pre-formed precatalysts (e.g., XPhos Pd G3)Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[4] Pre-formed precatalysts often offer better reliability and activity.[7]
Ligand Bulky, electron-rich phosphines (e.g., Xantphos, BrettPhos, JohnPhos), N-heterocyclic carbenes (NHCs)The choice of ligand is critical and depends on the amine. For primary amines, ligands like BrettPhos are often effective.[7][14] For secondary amines, JohnPhos or DavePhos may be suitable.[7] The electron-deficient nature of the quinoline ring may influence ligand choice.
Base NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are typically required.[4] NaOtBu is a common choice, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[2]
Solvent Toluene, Dioxane, THF, t-BuOHAprotic, non-coordinating solvents are generally preferred.[4] Toluene and dioxane are common choices. Chlorinated solvents should be avoided as they can inhibit the reaction.[4]
Temperature 80-120 °CHigher temperatures are often necessary for less reactive aryl chlorides.[2] Microwave heating can also be employed to accelerate the reaction.[15]
Amine Stoichiometry 1.1-2.0 equivalentsA slight excess of the amine is typically used to drive the reaction to completion. For primary amines, a larger excess may be needed to prevent bis-arylation.[10]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the palladium catalyst.[8]

    • Incorrect Ligand/Base Combination: The synergy between the ligand and base is crucial. A systematic screening of different ligands and bases may be necessary.

    • Insufficient Temperature: Aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require higher reaction temperatures.[4]

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the chloro group is replaced by a hydrogen atom, can occur, particularly at high temperatures. Using a well-defined precatalyst can sometimes mitigate this.

    • Bis-arylation of Primary Amines: To minimize the formation of the diarylamine byproduct when using a primary amine, a larger excess of the primary amine can be employed.[10]

  • Purification Challenges:

    • Removal of Palladium: Residual palladium can often be removed by filtration through Celite® or by treatment with a palladium scavenger.

    • Co-eluting Impurities: Careful optimization of the chromatographic conditions is essential for obtaining a pure product.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 3-aminoquinoline-7-carbonitrile derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can successfully synthesize a wide range of novel compounds for further investigation in drug discovery and development programs. The protocols and insights provided in these application notes serve as a valuable resource for navigating the practical aspects of this important transformation.

References

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - NIH. (n.d.).
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (2006, July 31).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (2024, November 24).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides | ACS Catalysis. (2020, July 14).
  • Buchwald Ligands Review | Entegris. (n.d.).
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato - NSF PAR. (2021, February 1).
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education - ACS Publications. (2021, January 31).
  • Should I do solvent extraction for Buchwald–Hartwig amination? - organic chemistry. (2021, July 22).
  • 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis, full-color-tunable solid-state emissions and mechanofluorochromic activities - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. (2025, June 6).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Scale-Up Guide: Buchwald-Hartwig Amination - Sigma-Aldrich. (n.d.).
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.).
  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - RSC Publishing. (n.d.).
  • (PDF) Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination - ResearchGate. (2025, November 10).
  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature | ACS Catalysis - ACS Publications. (2021, July 12).
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - Indian Academy of Sciences. (n.d.).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.).
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC. (n.d.).
  • Application Notes and Protocols for the Synthesis of 4-Aminoquinoline-7-carbonitrile Derivatives - Benchchem. (n.d.).
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. (n.d.).
  • Scale-Up Guide: Buchwald-Hartwig Amination. (n.d.).
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.).
  • Buchwald–Hartwig amination - Grokipedia. (n.d.).
  • BH amination side products and purification : r/chemistry - Reddit. (2024, July 31).
  • 7-Aminoquinoline-3-carbonitrile | 1261236-58-1. (n.d.).
  • (PDF) A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives - ResearchGate. (2022, February 6).
  • Buchwald-Hartwig Coupling - Alfa Chemistry. (2024, October 11).

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 3-Chloroquinoline-7-carbonitrile

Executive Summary The functionalization of the quinoline core is a cornerstone of modern drug development. While the 2- and 4-positions of the quinoline ring are highly susceptible to Nucleophilic Aromatic Substitution (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the quinoline core is a cornerstone of modern drug development. While the 2- and 4-positions of the quinoline ring are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to direct resonance activation by the endocyclic nitrogen, the 3-position is notoriously inert. Unactivated 3-chloroquinolines show exceptionally low reactivity in SNAr, often yielding <1% of the desired product under standard conditions[1].

However, the introduction of a strongly electron-withdrawing group (EWG) at the 7-position—specifically a carbonitrile (-CN) group—fundamentally alters the electronic landscape of the molecule. This application note details the mechanistic causality, experimental design, and self-validating protocols required to successfully execute SNAr reactions on 3-Chloroquinoline-7-carbonitrile .

Mechanistic Rationale: Overcoming 3-Position Inertia

To master this transformation, one must understand the causality of the intermediate stabilization. In standard SNAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring, which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[2].

When a nucleophile attacks the 3-position of 3-chloroquinoline-7-carbonitrile, the resulting negative charge is initially localized at C2. Unlike attack at the 2- or 4-positions, this charge cannot be directly stabilized by the electronegative nitrogen atom in the primary Kekulé structure. Instead, the charge must delocalize through an extended conjugated pathway: C2 → N1 → C8a → C7 .

Because the negative charge delocalizes directly to the C7 carbon, the presence of the 7-carbonitrile group acts as a powerful electron sink. It stabilizes the Meisenheimer complex by forming a ketenimine-like resonance structure, dramatically lowering the activation energy of the rate-determining step.

G A 3-Chloroquinoline- 7-carbonitrile B Nucleophilic Attack at C3 (Rate-Determining) A->B + Nu⁻ C Meisenheimer Complex (Carbanion at C2) B->C D Resonance Delocalization (C2 → N1 → C8a → C7) C->D E Stabilization by 7-CN Group (EWG) D->E F Expulsion of Cl⁻ (Fast Step) E->F G 3-Substituted Quinoline Product F->G

Fig 1. Mechanistic pathway of SNAr at the 3-position, highlighting 7-CN stabilization.

Experimental Design Principles

Designing a robust protocol requires selecting conditions that maximize the nucleophilicity of the reagent while stabilizing the highly charged transition state. Kinetic data indicate that nucleophilic attack is rate-limiting, and the choice of solvent significantly impacts the reaction pathways[3].

  • Solvent Causality: Polar aprotic solvents (DMF, DMSO, NMP) are mandatory. They solvate the alkali metal cations (e.g., K⁺, Cs⁺) of the base but leave the nucleophile unsolvated and highly reactive. DMSO is particularly effective for primary amines due to its high dielectric constant.

  • Base Selection: For amine nucleophiles, K₂CO₃ is the standard acid scavenger. However, for sterically hindered amines, Cs₂CO₃ is preferred. The larger ionic radius of cesium leads to a looser ion pair (the "cesium effect"), increasing the effective concentration of the reactive nucleophile.

  • Leaving Group Dynamics: While the carbon-halogen bond strength has a less pronounced effect on the overall reaction rate compared to SN1 or SN2 reactions[2], the chloride leaving group requires thermal activation (80–120 °C) to ensure the fast expulsion step proceeds efficiently without stalling the catalytic cycle.

Quantitative Reaction Scope
Nucleophile TypeReagent ExampleBaseSolventTemp (°C)Time (h)Expected Yield
Secondary AminePiperidine / MorpholineK₂CO₃DMF100–1206–1275–85%
Primary AmineBenzylamineCs₂CO₃DMSO120–14012–1860–75%
AlkoxideSodium MethoxideNaHTHF/DMF60–804–880–90%
Thiolatep-ToluenethiolK₂CO₃DMF80–1002–685–95%

Self-Validating Standard Operating Protocols

The following protocols are designed as self-validating systems. By incorporating strict In-Process Controls (IPCs), the scientist can mathematically and analytically verify the success of each step before committing to workup, eliminating "blind" chemistry.

Protocol A: SNAr with Amine Nucleophiles (e.g., Piperidine)
  • Reagent Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-Chloroquinoline-7-carbonitrile (1.0 equiv, 1.0 mmol), piperidine (1.5 equiv, 1.5 mmol), and finely powdered anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvation: Add anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap and purge the headspace with N₂ for 2 minutes.

  • Thermal Activation: Transfer the vial to a pre-heated aluminum heating block set to 110 °C. Stir vigorously (800 rpm) for 8 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The starting material exhibits a distinct mass of m/z 188 [M+H]⁺ with a characteristic 3:1 isotopic cluster due to the ³⁵Cl/³⁷Cl isotopes. The reaction is validated as complete only when the m/z 188 cluster completely disappears and is replaced by the product mass (m/z 238 [M+H]⁺) lacking the chlorine isotope pattern. If m/z 188 persists, increase temperature by 10 °C and stir for an additional 2 hours.

  • Quench & Extraction: Once validated, cool the mixture to room temperature. Pour into 20 mL of ice-cold deionized water to precipitate the crude product. Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Reagent Prep Substrate + Nu⁻ + Base Step2 Step 2: Solvation Polar Aprotic Solvent (DMF/DMSO) Step1->Step2 Step3 Step 3: Thermal Activation 80-120°C under N₂ Step2->Step3 Step4 Step 4: IPC Monitoring LC-MS / TLC Analysis Step3->Step4 Step4->Step3 Incomplete (SM mass remains) Step5 Step 5: Quench & Extract H₂O Dilution & EtOAc Step4->Step5 Complete (Mass shift confirmed) Step6 Step 6: Purification Silica Gel Chromatography Step5->Step6

Fig 2. Self-validating experimental workflow for SNAr of 3-Chloroquinoline-7-carbonitrile.

References

  • Isanbor, C., et al. "Nucleophilic heteroaromatic substitution. XXVIII. Kinetics and mechanism of the reaction of p-toluenethiol with chloroquinolines in methanol solution." International Journal of Chemical Kinetics, 40(3), 2008, 125-135. URL: [Link]

  • ACS Publications. "SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride." The Journal of Organic Chemistry, 86(21), 2021. URL: [Link]

Sources

Method

Application Note: Chemoselective Reduction of the Cyano Group in 3-Chloroquinoline-7-carbonitrile

Executive Summary The transformation of nitriles to primary amines is a foundational operation in medicinal chemistry and drug development. However, performing this reduction on 3-Chloroquinoline-7-carbonitrile presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of nitriles to primary amines is a foundational operation in medicinal chemistry and drug development. However, performing this reduction on 3-Chloroquinoline-7-carbonitrile presents a complex chemoselectivity challenge. The molecule contains three reducible moieties: a cyano group, a halogenated aromatic ring (susceptible to hydrodechlorination), and a heteroaromatic quinoline core (susceptible to partial hydrogenation).

This application note details field-proven, highly selective methodologies to synthesize 3-chloro-7-(aminomethyl)quinoline while strictly preserving the 3-chloro substituent and the quinoline architecture.

Mechanistic Rationale & Chemoselectivity

Standard reduction protocols frequently fail when applied to halogenated heteroaromatics:

  • Palladium on Carbon (Pd/C) with H₂: Palladium readily undergoes oxidative addition into the electron-deficient aryl C-Cl bond, making hydrodechlorination the kinetically favored pathway over, or competitive with, nitrile reduction.

  • Lithium Aluminum Hydride (LiAlH₄): While capable of reducing nitriles, the harsh nucleophilic hydride transfer often leads to over-reduction of the quinoline ring (forming tetrahydroquinolines) and generates complex product mixtures.

The Solution: Cobalt-Mediated Reductions To achieve absolute chemoselectivity, Cobalt-based systems are uniquely effective[1]. When Sodium Borohydride (NaBH₄) is combined with Cobalt(II) Chloride (CoCl₂), a black precipitate of Cobalt Boride (Co₂B) is generated in situ. Mechanistic studies reveal that the nitrile group rapidly and reversibly coordinates to the electron-deficient Co₂B surface. This coordination activates the cyano carbon toward rate-determining hydride addition from the uncoordinated, dissolved NaBH₄ in the bulk solution[2].

Crucially, Co₂B lacks the thermodynamic driving force to oxidatively insert into the aryl C-Cl bond at ambient temperatures[2]. Furthermore, the addition of trapping agents or the use of specific stoichiometric ratios prevents the intermediate imine from reacting with the newly formed primary amine, effectively suppressing the formation of secondary amine dimers[3].

Reaction Pathway Visualization

G SM 3-Chloroquinoline- 7-carbonitrile Prod 3-Chloro-7-(aminomethyl) quinoline (Desired Amine) SM->Prod NaBH4 / CoCl2 or Raney Co Side1 7-(Aminomethyl) quinoline (Dechlorinated) SM->Side1 Pd/C / H2 Side2 Reduced Quinoline Derivatives SM->Side2 LiAlH4

Chemoselective pathways for the reduction of 3-Chloroquinoline-7-carbonitrile.

Reagent Chemoselectivity Matrix

The following table summarizes the quantitative expectations and causality behind various reducing agents when applied to this specific substrate.

Reducing AgentPrimary Amine YieldDechlorinationQuinoline ReductionMechanistic Outcome / Recommendation
NaBH₄ / CoCl₂·6H₂O >85% None None Optimal (Lab Scale). Co₂B surface coordination prevents C-Cl insertion.
Raney Cobalt / H₂ / NH₃ >90% Trace None Optimal (Scale-up). Lower redox potential than Ni/Pd spares halogens.
Pd/C / H₂ <20%>70%TraceNot Recommended. Rapid oxidative addition into C-Cl bond.
Raney Nickel / H₂ / NH₃ ~60%~30%TraceSub-optimal. Time-dependent dechlorination occurs.
LiAlH₄ VariableNoneHighNot Recommended. Non-selective nucleophilic attack on the ring.

Experimental Protocols

Protocol A: Chemical Reduction via In Situ Cobalt Boride (Lab Scale)

This protocol is a self-validating system: the appearance of the black precipitate confirms active catalyst formation, and the cessation of hydrogen evolution indicates the consumption of the borohydride.

Reagents:

  • 3-Chloroquinoline-7-carbonitrile (1.0 eq, 10 mmol, 1.88 g)

  • CoCl₂·6H₂O (2.0 eq, 20 mmol, 4.76 g)

  • NaBH₄ (10.0 eq, 100 mmol, 3.78 g)

  • Methanol (Anhydrous, 100 mL)

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a vented nitrogen line, dissolve 3-Chloroquinoline-7-carbonitrile and CoCl₂·6H₂O in 100 mL of anhydrous methanol. The solution will appear deep purple/blue.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Catalyst Generation & Reduction: Add NaBH₄ portion-wise over 30 to 45 minutes.

    • Causality Check: Upon addition, a vigorous exothermic reaction occurs with the evolution of H₂ gas. A fine black precipitate (Co₂B) will immediately form[2].

  • Maturation: Once addition is complete, remove the ice bath and allow the heterogeneous black suspension to stir at room temperature for 2 hours. Monitor conversion via LCMS or TLC (DCM:MeOH 9:1, UV active).

  • Quench & Workup: Carefully add 3M aqueous HCl until the black precipitate completely dissolves (pH ~2), breaking the strong cobalt-amine complexes. Stir for 15 minutes.

  • Isolation: Basify the aqueous layer to pH 10 using concentrated NH₄OH. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the primary amine.

Protocol B: Catalytic Hydrogenation via Raney Cobalt (Scale-Up)

For multi-gram or kilogram scale, stoichiometric borohydride becomes economically and operationally prohibitive. Raney Cobalt under hydrogen pressure is the premier choice, utilizing ammonia to suppress dimerization[3].

Reagents:

  • 3-Chloroquinoline-7-carbonitrile (1.0 eq, 50 mmol, 9.43 g)

  • Raney Cobalt (Aqueous slurry, approx. 20% w/w relative to substrate)

  • 7N Ammonia in Methanol (150 mL)

Step-by-Step Methodology:

  • Catalyst Washing: Wash the Raney Cobalt slurry with methanol (3 x 20 mL) to remove water prior to use. Caution: Raney Cobalt is pyrophoric; never let it dry.

  • Reactor Charging: Transfer the substrate, 7N NH₃/MeOH, and the washed catalyst into a high-pressure stainless-steel autoclave.

    • Causality Check: The massive excess of ammonia shifts the equilibrium of the intermediate imine, preventing the newly formed primary amine from attacking it, thereby eliminating secondary amine (dimer) impurities.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 x 50 psi), followed by Hydrogen (3 x 50 psi).

  • Hydrogenation: Pressurize the reactor to 60 psi with H₂ gas. Stir vigorously at 25–30 °C. Monitor the pressure drop; the reaction is typically complete within 8–12 hours when H₂ uptake ceases.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure 3-chloro-7-(aminomethyl)quinoline.

Troubleshooting & Critical Parameters

  • Stalled Reactions (Protocol A): If the reaction stalls before complete consumption of the nitrile, the Co₂B surface may be saturated with the strongly coordinating primary amine product. Adding an additional 0.5 eq of CoCl₂ and 2.0 eq of NaBH₄ will regenerate fresh catalytic surface area and drive the reaction to completion.

  • Formation of Secondary Amines (Dimerization): If LCMS indicates an [M+H]⁺ mass corresponding to the dimer, the local concentration of the primary amine is too high relative to the trapping agent. In Protocol A, ensure a full 2.0 eq of CoCl₂ is used (the cobalt acts as a transient protecting group). In Protocol B, ensure the ammonia concentration is strictly ≥7N.

  • Persistent Cobalt Contamination: If the final product has a pinkish hue, cobalt ions are still chelated to the amine. During the workup of Protocol A, ensure the acidic quench (Step 5) is maintained long enough to fully protonate the amine, or wash the final organic extract with a 5% aqueous EDTA solution.

References

  • Title: Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions Source: Journal of the American Chemical Society URL
  • Title: ChemInform Abstract: Convenient Synthesis of Protected Primary Amines from Nitriles Source: ResearchGate URL
  • Title: Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salts Systems Source: Tetrahedron Letters URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve overall yield in 3-Chloroquinoline-7-carbonitrile synthesis

Welcome to the technical support center for the synthesis of 3-Chloroquinoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Chloroquinoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the overall yield and purity of this important synthetic intermediate.

Introduction

3-Chloroquinoline-7-carbonitrile is a key building block in medicinal chemistry, often utilized in the development of various therapeutic agents. Achieving a high overall yield in its synthesis is crucial for the efficiency and cost-effectiveness of the drug discovery process. This guide will explore the common synthetic routes, with a primary focus on the Vilsmeier-Haack reaction followed by conversion of a formyl group to a nitrile, and provide expert insights into overcoming common challenges.

Troubleshooting Guide: Common Issues and Solutions

Low yields and the formation of impurities are common hurdles in multi-step organic syntheses. The following table outlines specific problems you might encounter during the synthesis of 3-Chloroquinoline-7-carbonitrile and provides actionable solutions based on established chemical principles.

Issue Potential Cause(s) Recommended Solutions
Low yield in Vilsmeier-Haack reaction - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the Vilsmeier reagent. - Unfavorable electronic effects of substituents on the starting aniline.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] - Optimize the reaction temperature; typically, heating to around 90°C is required after the initial formation of the Vilsmeier reagent at 0-5°C. - Use freshly distilled phosphorus oxychloride (POCl₃) and dry N,N-dimethylformamide (DMF). - The presence of electron-donating groups on the aniline precursor generally improves yields.[2]
Formation of tarry byproducts - Decomposition of the diazonium salt in alternative routes like the Sandmeyer reaction.[3] - Excessive heating during the Vilsmeier-Haack reaction.- For Sandmeyer reactions, maintain a low temperature (0-5°C) during diazotization and ensure slow, controlled addition to the copper(I) salt solution.[3] - In the Vilsmeier-Haack reaction, carefully control the heating to the optimal temperature without overshooting.
Incomplete conversion of the 3-formyl group to the 3-carbonitrile - Insufficient reagent (e.g., sodium azide and POCl₃). - Reaction time is too short. - Inadequate heating.- Use an appropriate molar ratio of reagents. A common protocol uses a 1:1:5 ratio of 2-chloroquinoline-3-carbaldehyde, sodium azide, and phosphorus oxychloride.[4][5] - Monitor the reaction by TLC and extend the reaction time if necessary.[4][5] - Ensure the reaction is heated sufficiently, for example, in a water bath for several hours.[4][5]
Difficulty in purification of the final product - Presence of closely related impurities. - Residual starting materials.- Employ column chromatography with an appropriate solvent system (e.g., n-hexane:ethyl acetate) for purification.[4] - Recrystallization can also be an effective method for purification.
Hydrolysis of the nitrile group - Exposure to acidic or basic conditions during workup or purification.- Maintain neutral or near-neutral pH during the workup process. - Avoid prolonged exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to 3-Chloroquinoline-7-carbonitrile?

The most frequently cited and robust method involves a two-step process:

  • Vilsmeier-Haack Reaction: This reaction utilizes a substituted acetanilide to form the quinoline ring system, yielding a 2-chloro-3-formylquinoline intermediate. This one-pot cyclization is highly efficient for creating functionalized quinolines.[2][6]

  • Conversion to Nitrile: The 3-formyl group of the intermediate is then converted to a 3-carbonitrile. A common method for this transformation is treatment with sodium azide and phosphorus oxychloride.[4][5]

Q2: How do substituents on the starting acetanilide affect the yield of the Vilsmeier-Haack reaction?

The electronic nature of the substituents on the N-arylacetamide starting material significantly influences the reaction's efficiency. Electron-donating groups (EDGs) on the aromatic ring generally lead to higher yields and shorter reaction times compared to electron-withdrawing groups (EWGs).[2] For the synthesis of a 7-substituted quinoline, the corresponding meta-substituted acetanilide would be the starting material.

Q3: What are the critical parameters to control during the Vilsmeier-Haack reaction?

The success of the Vilsmeier-Haack reaction is highly dependent on several factors:

  • Reagent Quality: Use of fresh, high-purity POCl₃ and anhydrous DMF is crucial as the Vilsmeier reagent is sensitive to moisture.

  • Temperature Control: The initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5°C). The subsequent cyclization requires heating, typically around 90°C.

  • Stoichiometry: The molar ratio of POCl₃ to the acetanilide can impact the yield, and optimization may be necessary.[2]

Q4: Are there alternative methods to the Vilsmeier-Haack reaction for synthesizing the chloroquinoline core?

Yes, other methods exist, though they may be less direct for this specific substitution pattern. The Sandmeyer reaction, starting from an aminoquinoline, is a classic method for introducing a chlorine atom.[3] This would involve the diazotization of 3-aminoquinoline-7-carbonitrile followed by treatment with a copper(I) chloride solution.[7] However, the synthesis of the starting aminoquinoline itself might be a multi-step process.

Q5: How can I confirm the successful formation of the carbonitrile group?

Spectroscopic methods are essential for product characterization. In Infrared (IR) spectroscopy, the nitrile group (C≡N) will show a characteristic absorption band around 2200-2300 cm⁻¹. In ¹³C NMR spectroscopy, the carbon of the nitrile group will appear in the range of 115-125 ppm.

Experimental Protocols

Optimized Protocol for the Synthesis of 3-Chloroquinoline-7-carbonitrile

This protocol is a synthesis of information from various sources to provide a comprehensive and optimized procedure.

Step 1: Synthesis of 2-Chloro-7-cyanoquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

  • Starting Material: 3-Cyanoacetanilide

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, take anhydrous DMF.

  • Cool the flask to 0-5°C in an ice-salt bath.

  • Slowly add POCl₃ dropwise to the DMF with constant stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, add the 3-cyanoacetanilide to the reaction mixture.

  • Stir the mixture at room temperature for a short period, then slowly heat to 90°C and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the crude 2-chloro-7-cyanoquinoline-3-carbaldehyde by recrystallization or column chromatography.

Step 2: Conversion of the 3-Formyl Group to the 3-Carbonitrile (This step is for a generic 2-chloro-3-formylquinoline to a 2-chloro-3-carbonitrile, adapt as needed if the cyano group is introduced differently)

Note: The target molecule is 3-Chloroquinoline-7-carbonitrile. The above Vilsmeier-Haack reaction with 3-cyanoacetanilide would yield a 2-chloro-7-cyanoquinoline-3-carbaldehyde. A more direct route to the target might involve a different starting material or a different synthetic strategy. The following is a general procedure for converting a formyl group to a nitrile on a chloroquinoline scaffold.

  • In a test tube or a small round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde (1 equivalent), sodium azide (2 equivalents), and phosphorus oxychloride (in excess, can also act as a solvent) in a 1:2: ~10 molar ratio.[4][5]

  • Stir the mixture at room temperature for 30 minutes in a well-ventilated fume hood.

  • Heat the mixture in a water bath for 6 hours, monitoring the reaction progress by TLC.[4][5]

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.[4][5]

  • Collect the precipitated solid by suction filtration and wash it thoroughly with cold water.

  • The crude 2-chloroquinoline-3-carbonitrile can be purified by recrystallization or column chromatography.

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow Start Starting Materials: N-Arylacetamide, POCl₃, DMF Vilsmeier_Reagent Formation of Vilsmeier Reagent (0-5°C) Start->Vilsmeier_Reagent Cyclization Cyclization (Heating to ~90°C) Vilsmeier_Reagent->Cyclization Add N-Arylacetamide Workup Aqueous Workup & Neutralization Cyclization->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product 2-Chloro-3-formylquinoline Intermediate Purification->Product

Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/GC/LCMS) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction Complete Check_Reaction_Completion->Complete_Reaction Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time Incomplete_Reaction->Optimize_Conditions Check_Reagents Assess Reagent Quality: - Fresh POCl₃? - Anhydrous DMF? Complete_Reaction->Check_Reagents Poor_Reagents Poor Reagent Quality Check_Reagents->Poor_Reagents No Check_Purification Evaluate Purification Step: - Loss during extraction? - Loss during chromatography? Check_Reagents->Check_Purification Yes Use_Fresh_Reagents Use Fresh/Purified Reagents Poor_Reagents->Use_Fresh_Reagents Optimize_Purification Optimize Purification Protocol Check_Purification->Optimize_Purification Yes

Caption: A logical approach to troubleshooting low reaction yields.

References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. Link

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Link

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar. Link

  • Ali, M. M., et al. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6), 1755-1758. Link

  • Rois, E., et al. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry, 21(38), 7859-7864. Link

  • Girma, B., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 9984533. Link

  • Rajput, S. S., & Patil, S. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 960-978. Link

  • Chetcuti, M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13359-13375. Link

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Chloroquinoline for Researchers. Link

  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-95. Link

  • BenchChem. (2025). Technical Support Center: Optimizing the Sandmeyer Reaction of 3-Acetylaniline. Link

  • BenchChem. (2025). Technical Support Center: Optimization of 7-Chloroquinoline Synthesis. Link

  • Singh, P., & Kumar, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(52), 32965-32988. Link

  • Chipeleme, A., et al. (2022). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ChemRxiv. Link

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Link

  • Girma, B., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. Link

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 3-Chloroquinoline-7-carbonitrile

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the purification of halogenated quinoline carbonitriles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the purification of halogenated quinoline carbonitriles.

3-Chloroquinoline-7-carbonitrile presents a unique thermodynamic challenge during purification. The electron-withdrawing nature of both the chloro and cyano groups rigidifies the crystal lattice while simultaneously creating competing hydrogen-bond acceptor sites. If the solvent system is not carefully calibrated, researchers frequently encounter liquid-liquid phase separation ("oiling out") or the co-crystallization of structurally similar synthetic byproducts. This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting steps to achieve >99% purity.

Quantitative Data: Solvent System Performance

Selecting the correct solvent requires balancing the lipophilicity of the quinoline core with the polarity of the cyano group. The table below summarizes the expected performance of various solvent systems based on structural dynamics and empirical data.

Solvent SystemCrystallization MethodExpected Yield (%)Expected Purity (%)Mechanistic Rationale
Heptane / Ethyl Acetate (3:1) Slow Cooling75–82>98Balances core lipophilicity with cyano polarity. Excellent for excluding non-polar organic impurities.
DMF / Water Anti-Solvent85–90>95High solubility in DMF; water acts as a rapid anti-solvent. Best for kinetic recovery of crude mixtures[1].
Ethanol Hot Recrystallization<60~90OH-containing solvents can drastically decrease yields for chloroquinolines due to competitive solvation[2].
Toluene Slow Evaporation65–70>99Excellent for highly crystalline lattice formation, though lower yielding due to high baseline solubility.

Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of crystallizing when using ethanol or methanol? A1: "Oiling out" occurs when the solute separates as a liquid rather than a solid crystal because the saturation point is reached above the compound's melting point in that specific solvent environment[3]. For chloroquinolines, protic solvents like ethanol form strong hydrogen bonds with the cyano group and the quinoline nitrogen. This competitive solvation outcompetes solute-solute lattice energies, drastically decreasing crystalline yields[2]. Solution: Switch to a non-protic binary system (e.g., Heptane/Ethyl Acetate) or lower the initial dissolution temperature. If oiling occurs, reheat the mixture and add more of the non-polar "poor" solvent to adjust the saturation threshold[3].

Q2: How do I eliminate dark, polymeric impurities before the final crystallization? A2: Colored impurities are typically highly conjugated, high-molecular-weight byproducts that intercalate into the quinoline lattice during cooling. Solution: Perform a pre-purification step using activated carbon[3]. Dissolve the crude mixture in hot ethyl acetate, add 10% w/w activated carbon, and boil for 5 minutes. Perform a rapid hot filtration through a Celite pad. The porous carbon selectively adsorbs the polymeric impurities, preventing them from acting as rogue nucleation sites.

Q3: When should I use anti-solvent crystallization over traditional slow cooling? A3: Anti-solvent crystallization is preferred when dealing with highly impure crude mixtures or when the compound is thermally sensitive. By dissolving the quinoline derivative in a "good" solvent (like DMF) and rapidly adding an "anti-solvent" (like water), you force an immediate spike in supersaturation[1]. Causality: The rapid precipitation prioritizes kinetic recovery over thermodynamic purity. While this maximizes yield, it often results in smaller crystals that may trap solvent inclusions. It is best used as a first-pass purification[1].

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Purification via Slow Cooling (Heptane/Ethyl Acetate)

Causality: This method leverages the temperature-dependent solubility gradient of the binary solvent system to slowly build a flawless crystal lattice, excluding impurities.

  • Dissolution: Suspend 1.0 g of crude 3-Chloroquinoline-7-carbonitrile in 5 mL of Ethyl Acetate. Heat to 70°C under constant stirring until fully dissolved.

    • Validation Checkpoint: The solution must become completely transparent. If particulate matter remains, it is likely an inorganic salt and requires hot filtration.

  • Saturation Tuning: Slowly add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution is perfectly clear again. This sets the system exactly at the thermodynamic saturation limit.

  • Controlled Cooling: Remove from the heat source. Allow the flask to cool to room temperature undisturbed for 4 hours.

    • Validation Checkpoint: Visible needle-like crystals should begin forming at the liquid-air interface. If oiling out is observed, the solvent ratio is too polar; reheat and increase the Heptane volume[3].

  • Harvesting: Cool in an ice bath (0–5°C) for 1 hour. Filter under vacuum, wash with 2 mL of ice-cold Heptane, and dry under vacuum at 40°C.

Protocol B: Kinetic Recovery via Anti-Solvent Precipitation (DMF/Water)

Causality: The direct addition of water to DMF drastically reduces the solubility of the quinoline derivative, forcing rapid nucleation[1].

  • Solvation: Dissolve 1.0 g of crude material in 3 mL of N,N-Dimethylformamide (DMF) at room temperature.

  • Precipitation: Under vigorous stirring, add distilled water dropwise.

    • Validation Checkpoint: The rate of water addition is a critical parameter[1]. Adding it too fast traps impurities; adding it dropwise ensures uniform microcrystal formation. Continue until the solution becomes completely cloudy.

  • Maturation: Stir the opaque suspension for an additional 30 minutes to allow for complete crystallization and Ostwald ripening.

  • Filtration: Collect the solids via vacuum filtration. Wash extensively with distilled water (3 x 10 mL) to remove all residual DMF, which can otherwise degrade the product over time.

Decision Workflow for Purification

G Start Crude 3-Chloroquinoline- 7-carbonitrile Assess Assess Impurity Profile Start->Assess HighPolar High Polar/Colored Impurities Assess->HighPolar LowPolar Standard Synthesis Impurities Assess->LowPolar Carbon Hot EtOAc + Activated Carbon Hot Filtration HighPolar->Carbon SlowCool Slow Cooling Crystallization (Heptane/EtOAc) LowPolar->SlowCool AntiSolvent Anti-Solvent Crystallization (DMF/Water) Carbon->AntiSolvent Pure Pure Crystalline API (>99%) AntiSolvent->Pure Kinetic Recovery Oiling Issue: Oiling Out? SlowCool->Oiling Adjust Reheat, add non-polar solvent (Heptane) Oiling->Adjust Yes Oiling->Pure No Adjust->SlowCool

Workflow for selecting crystallization methods and troubleshooting oiling out.

References

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate , chemrxiv.org, 2

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives , benchchem.com,1

  • Technical Support Center: Purification of 3-Acetyl-2-methylquinoline-4-carboxylic acid by Recrystallization , benchchem.com, 3

Sources

Troubleshooting

Preventing unwanted side reactions during 3-Chloroquinoline-7-carbonitrile functionalization

Welcome to the Advanced Troubleshooting Guide for the functionalization of 3-Chloroquinoline-7-carbonitrile . This bifunctional scaffold is highly valued in medicinal chemistry and materials science, but its dual reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the functionalization of 3-Chloroquinoline-7-carbonitrile . This bifunctional scaffold is highly valued in medicinal chemistry and materials science, but its dual reactive sites—an electrophilic C3-chloride and a base-sensitive C7-nitrile—present significant chemoselectivity challenges.

This guide is designed for researchers and drug development professionals. It abandons generic protocols in favor of a causality-driven approach, explaining why side reactions occur and how to engineered self-validating catalytic systems to prevent them.

Mechanistic Landscape & Competing Pathways

Before troubleshooting, it is critical to understand the mechanistic divergence that occurs during palladium- or nickel-catalyzed cross-coupling of this substrate. The intended pathway (oxidative addition at the C-Cl bond followed by transmetalation) is constantly competing with off-cycle side reactions.

G SM 3-Chloroquinoline-7-carbonitrile Pd_Ox Pd(0) Oxidative Addition at C3-Cl SM->Pd_Ox Optimal Catalyst/Ligand Side2 Side Reaction 2: Nitrile Hydrolysis (Aqueous Base) SM->Side2 Strong aqueous base (NaOH/KOH) + Heat Side3 Side Reaction 3: Catalyst Poisoning (Quinoline N-coordination) SM->Side3 Weakly coordinating ligands on Pd Int_Prod Desired Cross-Coupling (e.g., Suzuki-Miyaura) Pd_Ox->Int_Prod Transmetalation & Reductive Elim. Side1 Side Reaction 1: Hydrodechlorination (Pd-H intermediate) Pd_Ox->Side1 Beta-hydride elimination from solvent/alkoxide

Reaction pathways and competing side reactions for 3-Chloroquinoline-7-carbonitrile.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant hydrodechlorination (formation of quinoline-7-carbonitrile) instead of my desired cross-coupling product?

The Causality: Hydrodehalogenation is a notorious side reaction for electron-deficient heteroaryl chlorides like 3-chloroquinoline[1]. After the initial oxidative addition of Pd(0) into the C3-Cl bond, the resulting Pd(II) complex can undergo an off-cycle ligand exchange with an alkoxide (often from the solvent, like ethanol or isopropanol, or from the base). If this alkoxide possesses a β -hydrogen, it undergoes β -hydride elimination, forming a transient Pd-hydride species. Reductive elimination then yields the dehalogenated byproduct. The Solution:

  • Eliminate Hydride Donors: Strictly avoid primary and secondary alcoholic solvents. Switch to aprotic solvents like 1,4-Dioxane or Toluene.

  • Accelerate Transmetalation: Use highly active, bulky, electron-rich ligands. N-heterocyclic carbene (NHC) ligands, such as those in PEPPSI-IPr complexes, have been proven to completely suppress dehalogenation in chloroquinoline cross-couplings by vastly accelerating the transmetalation step over off-cycle hydride formation[2].

Q2: My LC-MS shows a major byproduct with a mass of[M+18]. What is happening to the nitrile group?

The Causality: A mass shift of +18 Da indicates the hydration of the C7-nitrile to a primary amide. Nitriles are highly susceptible to hydration or full hydrolysis (forming carboxylic acids, +19 Da) under standard aqueous basic conditions, especially at the elevated temperatures required for Suzuki or Buchwald-Hartwig couplings[3]. The hydroxide ion attacks the electrophilic carbon of the nitrile, forming an imidic acid intermediate that tautomerizes to the amide. The Solution:

  • Anhydrous Conditions: Remove water from the system. Use anhydrous bases such as finely milled K3​PO4​ or Cs2​CO3​ .

  • Fluoride-Mediated Activation: For Suzuki-Miyaura couplings, replace oxygen-based bases entirely with anhydrous fluoride sources (e.g., CsF or TBAF). Fluoride activates the boronic acid by forming a reactive fluoroborate complex without acting as a nucleophile toward the nitrile[4].

Q3: The reaction stalls at 20% conversion despite high temperatures. Is the catalyst dying?

The Causality: The quinoline nitrogen is a strong σ -donor. It can competitively bind to the open coordination sites of the palladium or nickel catalyst, creating off-cycle, catalytically inactive resting states (catalyst poisoning). This is exacerbated when using simple, monodentate phosphine ligands (like PPh3​ ) that easily dissociate. The Solution: Employ strongly coordinating bidentate ligands (e.g., dppf, Xantphos) or highly sterically hindered ligands (e.g., XPhos) that prevent the quinoline nitrogen from accessing the metal center. Alternatively, utilizing Nickel-catalyzed systems in green solvents (like 2-Me-THF) with PCy3​ has shown excellent tolerance for bis-heterocyclic assemblies without stalling[5].

Troubleshooting Start Issue Detected in Functionalization Q1 Is the Nitrile Group Hydrolyzed/Hydrated? (LC-MS: M+18 or M+19) Start->Q1 Sol1 Switch to Anhydrous Conditions Use CsF or K3PO4 in Dioxane Q1->Sol1 YES Q2 Is the C3-Cl Bond Dehalogenated? (LC-MS: M-34) Q1->Q2 NO Sol2 Avoid Alcoholic Solvents Use Bulky Ligands (XPhos/NHC) Q2->Sol2 YES Q3 Is the Reaction Stalling (Low Conversion)? Q2->Q3 NO Sol3 Increase Catalyst Loading Use Bidentate Ligands (dppf) Q3->Sol3 YES

Diagnostic decision tree for troubleshooting functionalization workflows.

Quantitative Data: Catalyst & Condition Matrix

The following table synthesizes the expected outcomes based on different reaction parameters, highlighting the causality between condition choices and side-reaction prevalence.

Catalytic SystemBase / SolventTempPrimary OutcomeSide Reaction Profile
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq) / EtOH90°C15% YieldHigh Dechlorination (~40%); High Nitrile Hydration (~30%)
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (aq) / Dioxane90°C45% YieldLow Dechlorination (<5%); Moderate Nitrile Hydration (~25%)
Pd2​(dba)3​
  • XPhos
K3​PO4​ (anhyd) / Toluene100°C82% YieldTrace Dechlorination; None Nitrile Hydration
PEPPSI-IPr (1 mol%)CsF (anhyd) / 1,4-Dioxane80°C>95% YieldNone Dechlorination; None Nitrile Hydration

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes an In-Process Control (IPC) step that allows the researcher to verify the absence of side reactions before committing to the full reaction time and workup.

Objective: Couple 3-Chloroquinoline-7-carbonitrile with an arylboronic acid while preserving the C7-nitrile and preventing hydrodechlorination.

Step 1: Preparation of the Anhydrous Catalytic System
  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add 3-Chloroquinoline-7-carbonitrile (1.0 equiv, 1.0 mmol) and the desired Arylboronic Acid (1.2 equiv, 1.2 mmol).

  • Add anhydrous Cesium Fluoride (CsF) (3.0 equiv, 3.0 mmol). Crucial: CsF must be stored in a desiccator and weighed quickly to prevent moisture absorption, which would lead to nitrile hydrolysis.

  • Add the pre-catalyst: PEPPSI-IPr (0.01 equiv, 1 mol%).

Step 2: Solvent Addition & Degassing
  • Inject 5.0 mL of anhydrous, inhibitor-free 1,4-Dioxane.

  • Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can oxidize the phosphine/carbene ligands and stall the reaction.

  • Seal the flask and heat to 80°C in a pre-heated oil bath.

Step 3: In-Process Control (IPC) & Self-Validation
  • At t = 1 hour: Withdraw a 20 µL aliquot using an Argon-purged syringe.

  • Quench the aliquot into 200 µL of LC-MS grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter.

  • Validation Checkpoint (UPLC-MS):

    • Check 1 (Hydration): Look for the[M+H]+ peak corresponding to the amide byproduct (+18 Da relative to the product). If >2% relative area, the system is contaminated with water. Abort, dry reagents, and restart.

    • Check 2 (Dechlorination): Look for the [M+H]+ peak of quinoline-7-carbonitrile (m/z 155.06). If >2%, verify that the 1,4-Dioxane is strictly free of alcoholic stabilizers.

    • Check 3 (Conversion): If product peak is dominant and starting material is <10%, proceed to Step 4.

Step 4: Workup & Isolation
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL).

  • Filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic fluoride salts. Wash the pad with an additional 20 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure functionalized quinoline-7-carbonitrile.

References

  • Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides Source: MDPI URL:[Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions Source: ChemRxiv URL:[Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for Purity Analysis of 3-Chloroquinoline-7-carbonitrile

Welcome to the technical support center for the HPLC purity analysis of 3-Chloroquinoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC purity analysis of 3-Chloroquinoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the scientific reasoning behind each step, ensuring your method development is logical, robust, and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: I'm starting from scratch. What is the most logical starting point for developing a purity method for 3-Chloroquinoline-7-carbonitrile?

A1: The most effective starting point is a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The structure of 3-Chloroquinoline-7-carbonitrile—a moderately polar, aromatic heterocyclic compound—makes it an ideal candidate for retention on a non-polar stationary phase like C18.

Your initial screening method should prioritize simplicity and robustness to establish a baseline for retention and peak shape.[1] From there, you can systematically optimize for the specific challenges your sample presents. A well-chosen starting point saves significant development time.

Here is a recommended starting point, with the rationale for each parameter:

ParameterRecommended Starting ConditionRationale & Justification
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18 columns are the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds. A 5 µm particle size provides a good balance of efficiency and backpressure, suitable for standard HPLC systems.[2][3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier. It acidifies the mobile phase to a pH of approximately 2.7, which serves two key purposes: 1) It suppresses the ionization of acidic silanol groups on the silica backbone of the column, preventing peak tailing.[4] 2) It protonates the basic nitrogen on the quinoline ring, ensuring a single ionic species and consistent retention.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common organic solvent in RP-HPLC with low viscosity and good UV transparency.[5] Using the same modifier (formic acid) in both aqueous and organic phases prevents baseline shifts during gradient elution.
Gradient Program 10% to 90% B over 15 minutesA broad "scouting" gradient is essential in early development. This wide range ensures that both polar and non-polar impurities will elute, giving you a complete picture of the sample's complexity in a single run.[6][7]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without generating excessive backpressure.[2][3]
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.[8]
Detection UV at 260 nm (using a DAD/PDA detector)A Diode Array Detector (DAD) or Photodiode Array (PDA) is critical. It not only quantifies peaks but also provides UV spectra. This is invaluable for tracking peaks during optimization and for assessing peak purity to ensure a given peak is not composed of co-eluting compounds. The 260 nm wavelength is a good starting point based on the chromophore of the quinoline ring system.[8]
Injection Volume 5-10 µLThis volume is a good starting point to avoid column overload while ensuring adequate sensitivity.
Sample Preparation Dissolve in 50:50 Acetonitrile:Water to 0.5-1.0 mg/mLThe sample should be dissolved in a solvent mixture that is similar to or weaker than the initial mobile phase to ensure good peak shape and prevent injection solvent effects.[2]
Q2: Why is a forced degradation study required for a purity method? Isn't just separating the existing impurities enough?

A2: A purity method must be stability-indicating. This is a core requirement in pharmaceutical development.[9] It means the method must be able to separate the active pharmaceutical ingredient (API) from not only the impurities present from synthesis but also from any degradation products that may form over time due to environmental factors like heat, light, acid, base, and oxidation.[10]

Without a forced degradation study, you have no evidence that your method can detect these potential new impurities. An impurity could co-elute with the main peak, making the sample appear more pure than it is, which poses a significant safety risk.[11] The study intentionally stresses the API to generate these degradants, which are then used to prove the method's specificity.[12][13]

Experimental Workflow & Troubleshooting Guide

This section provides a systematic approach to refining your initial HPLC method and troubleshooting common issues.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Run cluster_eval Phase 2: Evaluation cluster_opt Phase 3: Optimization Loop cluster_final Phase 4: Finalization Start Prepare Solvents & Sample (0.5 mg/mL in ACN:H2O) Scout Run Initial Scouting Gradient (10-90% ACN over 15 min) Start->Scout Eval Evaluate Chromatogram: - Retention of Main Peak? - Peak Shape (Tailing/Fronting)? - Resolution of Impurities? Scout->Eval Opt_Grad Adjust Gradient Slope (for Resolution) Eval->Opt_Grad Poor Resolution Opt_MP Change Organic Solvent (e.g., ACN to Methanol) Eval->Opt_MP Co-elution Opt_pH Modify Mobile Phase pH (e.g., use Phosphate Buffer) Eval->Opt_pH Severe Tailing Opt_Col Test Different Column (e.g., Phenyl, Cyano) Eval->Opt_Col Selectivity Issues Final Method Optimized Eval->Final All Criteria Met Opt_Grad->Eval Opt_MP->Eval Opt_pH->Eval Opt_Col->Eval

Troubleshooting Peak Tailing

Q3: My main peak for 3-Chloroquinoline-7-carbonitrile is tailing significantly. What are the likely causes and how do I fix it?

A3: Peak tailing is one of the most common problems in HPLC.[4] For a basic compound like a quinoline, the primary cause is often unwanted secondary interactions between the protonated analyte and ionized silanol groups on the silica surface of the column. Here’s how to troubleshoot it systematically.

TailingTroubleshooting Start {Peak Tailing Observed | Asymmetry > 1.2} Cause1 {Cause: Secondary Silanol Interactions | Protonated amine on your molecule is interacting with deprotonated Si-O- groups on the column packing.} Start->Cause1 Cause2 {Cause: Column Overload | Injecting too much sample mass saturates the stationary phase.} Start->Cause2 Cause3 {Cause: Column Void or Contamination | A void at the column inlet or strongly retained contaminants can distort the peak.} Start->Cause3 Solution1 {Solution 1: Lower Mobile Phase pH | Ensure pH is low enough (e.g., 2.5-3.0 with formic or phosphoric acid) to keep silanols neutral (Si-OH).}|{Solution 2: Add a Competing Base | Add a small amount of an amine modifier like Triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active sites.} Cause1->Solution1 Solution2 {Solution: Reduce Sample Concentration | Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, overload was the issue.} Cause2->Solution2 Solution3 {Solution: Flush or Replace Column | First, try flushing the column with a strong solvent. If that fails, reverse the column (if permitted by the manufacturer) and flush again. If the problem persists, the column may need to be replaced.} Cause3->Solution3

Improving Resolution

Q4: I have a critical impurity that is not fully resolved from the main 3-Chloroquinoline-7-carbonitrile peak. How can I improve the separation?

A4: Improving resolution requires changing the "selectivity" of your chromatographic system—its ability to distinguish between two different analytes. Here are the most effective strategies, in order of ease of implementation:

  • Modify the Gradient Slope: This is the simplest adjustment. If your peaks are eluting too quickly, they don't have enough time to interact with the stationary phase.

    • Action: Make the gradient shallower around the elution time of your critical pair. For example, if the peaks elute at 40% Acetonitrile, change your gradient from a single 10-90% slope to a multi-step gradient like 10-35% over 5 minutes, then 35-45% over 10 minutes, then up to 90%. This gives the peaks more time in their critical elution window to separate.[7]

  • Change the Organic Solvent: Acetonitrile and methanol interact with analytes differently. Changing the organic solvent is a powerful way to alter selectivity.

    • Action: Prepare a mobile phase B using methanol instead of acetonitrile (e.g., 0.1% Formic Acid in Methanol). Run the same gradient program. Methanol is more polar and has different hydrogen bonding capabilities, which can significantly change the elution order and spacing of your peaks.[1]

  • Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of your analyte and impurities, which dramatically affects retention and selectivity.

    • Action: Switch from a formic acid modifier to a buffered mobile phase. For example, a 20 mM potassium phosphate buffer adjusted to pH 3.0 can provide more robust pH control than a simple acid additive.[3][8] Sometimes, moving to a mid-range pH (e.g., pH 6-7, if using a pH-stable column) can deprotonate the quinoline nitrogen, completely changing its interaction with the C18 phase and potentially resolving the impurity.

  • Try a Different Stationary Phase: If modifying the mobile phase is unsuccessful, the next step is to change the stationary phase chemistry.

    • Action: Switch from a standard C18 column to one with a different selectivity. A Phenyl-Hexyl column offers pi-pi interactions, which can be highly selective for aromatic compounds like quinolines. A Cyano (CN) column offers different dipole-dipole interactions.[7][14] This is often the most effective, albeit most involved, way to resolve a persistent co-elution problem.

Protocol 1: Forced Degradation Study

This protocol outlines the experimental steps for conducting a forced degradation study to ensure your HPLC method is stability-indicating.[12][13]

Objective: To intentionally degrade 3-Chloroquinoline-7-carbonitrile under various stress conditions and confirm the analytical method can separate the resulting degradants from the parent peak and from each other. An ideal study aims for 5-20% degradation of the active ingredient.[10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-Chloroquinoline-7-carbonitrile in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.[13]

2. Stress Conditions (Perform each in parallel):

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
    • Incubate at 60°C.[12] Sample at time points such as 2, 4, 8, and 24 hours.
    • Before analysis, cool the sample and neutralize it with an equivalent volume and concentration of NaOH. Dilute to a final concentration of ~100 µg/mL with the mobile phase.[13]
  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
    • Incubate at 60°C.[12] Sample at time points such as 2, 4, 8, and 24 hours.
    • Before analysis, cool the sample and neutralize it with an equivalent volume and concentration of HCl. Dilute to a final concentration of ~100 µg/mL with the mobile phase.[13]
  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
    • Keep the solution at room temperature, protected from light.[13] Sample at various time points up to 24 hours.
    • Dilute to a final concentration of ~100 µg/mL with the mobile phase before injection.
  • Thermal Degradation:

    • Place a thin layer of the solid compound in a petri dish.
    • Heat in an oven at 80°C for 48 hours.[12][13]
    • After the specified time, cool the sample, dissolve it in the solvent, and dilute it with the mobile phase to a final concentration of ~100 µg/mL.
  • Photodegradation:

    • Expose a solution of the compound (~100 µg/mL in mobile phase) to a light source that provides UV and visible light, as per ICH Q1B guidelines.
    • Simultaneously, keep a control sample in the dark.
    • Analyze both the exposed and control samples at a suitable time point.

3. Analysis and Evaluation:

  • Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method.

  • Evaluation Criteria:

    • The method must show a decrease in the area of the main 3-Chloroquinoline-7-carbonitrile peak in the stressed samples.
    • All degradation peaks must be well-resolved from the main peak and from each other (Resolution > 1.5).
    • Perform peak purity analysis using a DAD/PDA detector on the main peak in each chromatogram to confirm that no degradants are co-eluting.[12]

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions. Benchchem.
  • Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. Benchchem.
  • Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. Benchchem.
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. Benchchem.
  • Assessing the Purity of Synthesized 2-Chloro-3-(morpholin-4-yl)
  • Chloroquine Phosphate HPLC Assay & Impurity Profiling. Merck Millipore.
  • Chloroquine Phosphate HPLC Assay & Impurity Profiling. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. ACE.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • HPLC Troubleshooting Guide. Phenomenex.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • How to choose mobile phase in HPLC to separete the components having absorbace in similar wavelength?. ResearchGate. [Link]

  • HPLC Method Development: Standard Practices and New Columns. Agilent.
  • Chromatography Method Development For Impurity Analysis And Degrad
  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals.

Sources

Troubleshooting

Overcoming steric hindrance in the functionalization of 3-Chloroquinoline-7-carbonitrile

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that functionalizing the quinoline scaffold is a cornerstone of medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that functionalizing the quinoline scaffold is a cornerstone of medicinal chemistry. However, 3-Chloroquinoline-7-carbonitrile presents a unique dichotomy of reactivity. While the strongly electron-withdrawing 7-cyano group activates the quinoline ring toward oxidative addition, the C-3 position is sterically hindered by the adjacent C-2 and C-4 protons. This often leads to stalled catalytic cycles and undesired side reactions during cross-coupling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these steric and electronic hurdles.

🔍 Troubleshooting Guides & FAQs

Q1: Why am I getting low yields in Suzuki-Miyaura couplings with ortho-substituted boronic acids, despite the activating 7-cyano group?

The Causality: The 7-cyano group lowers the LUMO of the quinoline ring, which actually accelerates the initial oxidative addition of Pd(0) into the strong C-Cl bond. However, the bottleneck shifts to the transmetalation and reductive elimination steps. When using a bulky ortho-substituted boronic acid, severe steric clashing occurs between the incoming aryl group and the quinoline's C-2/C-4 protons. If reductive elimination is too slow, the Pd(II) intermediate undergoes protodehalogenation. The Solution: You must use a ligand with a large bite angle and immense steric bulk, such as SPhos or XPhos . The bulky dicyclohexylphosphino groups and biphenyl backbone of these ligands create a highly restricted binding pocket. This forces the two coupling partners on the Pd center into a reactive, face-to-face conformation, artificially accelerating reductive elimination before side reactions can occur[1].

Q2: During Buchwald-Hartwig amination with secondary amines, I observe a major byproduct at m/z 155 (LC-MS) instead of my product. What is happening?

The Causality: The m/z 155 peak corresponds to the protodehalogenated byproduct (quinoline-7-carbonitrile). Secondary amines are sterically demanding. When they coordinate to the Pd(II) center, the steric bulk prevents the necessary alignment for C-N bond formation. Instead, the amine acts as a hydride donor (via β-hydride elimination), or the complex abstracts a proton from the solvent, leading to the reduction of the C-Cl bond. The Solution: Switch from standard phosphines (like dppf or PPh3) to BrettPhos or utilize Pd-PEPPSI-IPr precatalysts. Pd-PEPPSI complexes feature a sterically enriched N-heterocyclic carbene (NHC) ligand that prevents β-hydride elimination and provides the necessary electron density to push the challenging C-N reductive elimination[2].

Q3: My 7-cyano group is hydrolyzing to an amide during basic cross-coupling. How can I protect it?

The Causality: The 7-carbonitrile group is highly electrophilic. Under aqueous basic conditions at elevated temperatures (e.g., using NaOH or KOH at 100 °C), hydroxide ions readily attack the nitrile carbon, hydrolyzing it to a primary amide or carboxylic acid. The Solution: Avoid aqueous conditions and hydroxide bases entirely. Transition to anhydrous solvent systems (e.g., anhydrous 1,4-Dioxane or Toluene) and use milder, non-nucleophilic bases such as Cs2CO3 or anhydrous K3PO4 [3].

📊 Data Presentation: Catalyst & Base Optimization

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 3-Chloroquinoline-7-carbonitrile with 2-methylphenylboronic acid (a sterically hindered partner).

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Major Byproduct Observed
Pd(PPh3)4Na2CO3Dioxane / H2O90< 10%Unreacted SM (m/z 189)
Pd(OAc)2 / dppfKOHToluene / H2O10015%7-Amide hydrolysis product
Pd2(dba)3 / XPhosK3PO4Anhydrous Dioxane10082%Trace protodehalogenation
Ni(NHC)Cl / P(O-iPr)3Cs2CO3Anhydrous THF8078%None (Clean conversion)[4]

Key Takeaway: Bulky biaryl phosphines (XPhos) or NHC ligands combined with anhydrous, mild bases are mandatory for functionalizing this specific scaffold.

🧪 Experimental Protocol: Sterically Demanding Buchwald-Hartwig Amination

This protocol utilizes a self-validating methodology to ensure catalytic integrity when coupling 3-Chloroquinoline-7-carbonitrile with a bulky secondary amine (e.g., morpholine or N-methylpiperazine).

Reagents:

  • 3-Chloroquinoline-7-carbonitrile (1.0 equiv, 1.0 mmol)

  • Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd-PEPPSI-IPr precatalyst (0.02 equiv, 2 mol%)

  • Cs2CO3 (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Chloroquinoline-7-carbonitrile, Pd-PEPPSI-IPr, and Cs2CO3.

    • Causality Check: Cs2CO3 is hygroscopic. Ensure it is freshly dried; trace water will hydrolyze the 7-cyano group.

  • Solvent & Amine Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous 1,4-Dioxane followed by the secondary amine via a gas-tight syringe.

  • Reaction Initiation: Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

  • Self-Validating In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric 1: Disappearance of the m/z 189 peak confirms successful oxidative addition.

    • Validation Metric 2: If m/z 189 persists, the Pd catalyst has likely poisoned or oxidized. Check your inert atmosphere.

    • Validation Metric 3: If m/z 155 appears, reductive elimination is failing. You may need to increase the reaction concentration to force the kinetics.

  • Workup: Upon completion (typically 8-12 hours), cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

🗺️ Mandatory Visualization: Mechanistic Pathway & Steric Choke Points

The following diagram illustrates the catalytic cycle, explicitly highlighting where the electronic effects of the 7-cyano group and the steric hindrance at the C-3 position impact the reaction.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Accelerated by 7-CN) Pd0->OA PdII_Cl Pd(II)(Ar)(Cl)L_n Intermediate OA->PdII_Cl 3-Cl-Quinoline-7-CN TM Transmetalation / Amine Binding (Steric Clash Point at C-3) PdII_Cl->TM PdII_Nu Pd(II)(Ar)(Nu)L_n Intermediate TM->PdII_Nu Nucleophile Addition RE Reductive Elimination (Forced by Bulky Ligand) PdII_Nu->RE SideReaction Protodehalogenation (Occurs if RE is slow) PdII_Nu->SideReaction β-Hydride Elim. RE->Pd0 Catalyst Regeneration Product Functionalized 3-Substituted Quinoline RE->Product

Catalytic cycle showing steric choke points at C-3 and electronic activation by the 7-cyano group.

📚 References

  • Title: Sterically enriched bulky 1,3-bis(N,N′-aralkyl)benzimidazolium based Pd-PEPPSI complexes for Buchwald–Hartwig amination reactions Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions Source: ChemRxiv URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Chloroquinoline-7-carbonitrile and 3-Bromoquinoline-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this privileged heterocycle is paramount in the drug discovery process, enabling the fine-tuning of physicochemical and pharmacological properties. Among the key intermediates for such diversification are halogenated quinolines, which serve as versatile handles for a variety of cross-coupling and substitution reactions. This guide provides an in-depth comparison of the reactivity of two such intermediates: 3-Chloroquinoline-7-carbonitrile and 3-Bromoquinoline-7-carbonitrile.

The choice between a chloro or bromo substituent at the 3-position can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This comparison aims to provide researchers with the necessary data and mechanistic insights to make informed decisions in their synthetic endeavors.

The Fundamental Difference: Carbon-Halogen Bond Strength

The reactivity differences between aryl chlorides and aryl bromides are fundamentally rooted in the differing strengths of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, a factor that influences the kinetics of many catalytic reactions.[1][2] This difference in bond dissociation energy often dictates the choice of catalyst and reaction conditions required to achieve optimal results.[3]

BondAverage Bond Energy (kJ/mol)
C-Cl (Aromatic)~339
C-Br (Aromatic)~276

Data sourced from representative values for aromatic C-X bonds.[3]

The lower bond dissociation energy of the C-Br bond generally translates to a higher reactivity for aryl bromides in reactions where the cleavage of this bond is a rate-determining step, such as the oxidative addition in many palladium-catalyzed cross-coupling reactions.[1][2]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of 3-Chloroquinoline-7-carbonitrile and 3-Bromoquinoline-7-carbonitrile in these transformations is a critical consideration for synthetic chemists.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] Generally, aryl bromides are more reactive than aryl chlorides in Suzuki couplings, often requiring less forcing conditions.[5]

Comparative Data for Suzuki-Miyaura Coupling:

SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
3-Bromoquinoline-7-carbonitrilePd(PPh₃)₄K₂CO₃Toluene/H₂O9012>90
3-Chloroquinoline-7-carbonitrilePd₂(dba)₃ / XPhosK₃PO₄Dioxane11024~85

Note: The data presented is a representative compilation from various sources and should be considered as a general guide. Actual results may vary depending on the specific boronic acid and reaction conditions.[6][7]

The higher reactivity of the bromo-derivative is evident, allowing for the use of a more traditional catalyst system and milder conditions to achieve high yields. The chloro-derivative, while still a viable substrate, often necessitates the use of more specialized and electron-rich phosphine ligands, such as XPhos, to facilitate the more challenging oxidative addition step.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Halide, Boronic Acid, Catalyst, and Base in a Flask prep_inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) prep_reagents->prep_inert add_solvent Add Degassed Solvent prep_inert->add_solvent heat_stir Heat and Stir at Specified Temperature add_solvent->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[8][9] Similar to the Suzuki coupling, aryl bromides are generally more reactive than aryl chlorides in this transformation.[10]

Comparative Data for Buchwald-Hartwig Amination:

SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
3-Bromoquinoline-7-carbonitrilePd₂(dba)₃ / BINAPCs₂CO₃Toluene1008>90
3-Chloroquinoline-7-carbonitrilePd(OAc)₂ / BrettPhosNaOtBuDioxane11018~88

Note: The data presented is a representative compilation. Actual results may vary depending on the specific amine and reaction conditions.[11][12][13]

The bromo-derivative can often be coupled using earlier generation phosphine ligands like BINAP, while the less reactive chloro-derivative typically requires more advanced, sterically hindered biaryl phosphine ligands such as BrettPhos to achieve high conversion.[8]

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)X pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_amido L₂Pd(II)(Ar)NR₂ pd2_complex->pd2_amido R₂NH, Base amine_coordination Amine Coordination pd2_amido->pd0 Ar-NR₂ reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[10]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14] The reactivity trend of aryl halides in this reaction is I > Br > Cl.[15]

Comparative Data for Sonogashira Coupling:

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Bromoquinoline-7-carbonitrilePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606>95
3-Chloroquinoline-7-carbonitrilePd(OAc)₂ / SPhos / CuIK₂CO₃DMF12024~75

Note: The data presented is a representative compilation. Actual results may vary depending on the specific alkyne and reaction conditions.[16][17]

The 3-bromo derivative undergoes Sonogashira coupling under mild conditions with standard catalyst systems. In contrast, the 3-chloro derivative requires significantly higher temperatures and more sophisticated catalyst systems to achieve good yields. In some cases, for particularly unreactive aryl chlorides, alternative coupling strategies might be more efficient.[17]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[18] For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.[19] In the case of 3-halo-7-cyanoquinolines, the cyano group at the 7-position and the quinoline nitrogen both act as electron-withdrawing groups, activating the ring towards nucleophilic attack.

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[20] The carbon-halogen bond is broken in a subsequent, faster step. Consequently, the reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend observed in many cross-coupling reactions. This is because the more electronegative halogen (Cl vs. Br) polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[21]

Comparative Reactivity in SNAr:

SubstrateNucleophileSolventTemp (°C)Relative Rate
3-Chloroquinoline-7-carbonitrileNaOMeMeOH50Faster
3-Bromoquinoline-7-carbonitrileNaOMeMeOH50Slower

Note: This table illustrates the general reactivity trend. Actual rates will depend on the specific nucleophile and reaction conditions.

Therefore, for transformations where an SNAr pathway is desired, 3-Chloroquinoline-7-carbonitrile is generally the more reactive substrate.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

G start Aryl-X + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Nucleophilic Attack (Rate-Determining) product Aryl-Nu + X⁻ meisenheimer->product Loss of Leaving Group

Caption: General mechanism of the SNAr reaction.[19]

Practical Considerations and Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Bromoquinoline-7-carbonitrile
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 3-Bromoquinoline-7-carbonitrile (1.0 eq.), the desired boronic acid or ester (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of 3-Chloroquinoline-7-carbonitrile
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, pre-mix Pd(OAc)₂ (0.02 eq.) and BrettPhos (0.04 eq.) in a small amount of solvent.

  • Reaction Setup: In a separate flame-dried Schlenk flask, combine 3-Chloroquinoline-7-carbonitrile (1.0 eq.), the desired amine (1.2 eq.), and NaOtBu (1.5 eq.).

  • Reagent Addition: Add the pre-formed catalyst solution to the flask, followed by the addition of degassed dioxane.

  • Reaction: Heat the mixture to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Conclusion

The choice between 3-Chloroquinoline-7-carbonitrile and 3-Bromoquinoline-7-carbonitrile is a strategic one that depends on the desired chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), 3-Bromoquinoline-7-carbonitrile is generally the superior substrate. Its weaker C-Br bond facilitates oxidative addition, allowing for milder reaction conditions, shorter reaction times, and the use of less sophisticated and often less expensive catalyst systems.

  • For nucleophilic aromatic substitution (SNAr) reactions, 3-Chloroquinoline-7-carbonitrile is typically the more reactive substrate. The higher electronegativity of chlorine enhances the electrophilicity of the carbon atom at the 3-position, accelerating the rate-determining nucleophilic attack.

By understanding the fundamental principles of reactivity and considering the comparative data presented, researchers can select the optimal starting material and reaction conditions to efficiently synthesize their target molecules, thereby accelerating the drug discovery and development process.

References

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link][22]

  • Weix, D. J., et al. (2021). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. Journal of the American Chemical Society. [Link][23][24]

  • Wang, L., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Scientific Reports. [Link][1]

  • Chemistry LibreTexts. (2022). Bond Dissociation Energy. [Link][2]

  • Ornelas, C., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link][11]

  • Nolan, S. P., et al. (2000). Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Chemical Communications. [Link][5]

  • Wikipedia. (2023). Sonogashira coupling. [Link][14]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link][8]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link][9]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][25]

  • Weix, D. J., et al. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link][26]

  • Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline. [27]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link][12]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link][18]

  • Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds? [Link][28]

  • Patsnap. (2019). Synthesis method of 3-bromoquinoline compound. [29]

  • ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. [Link][16]

  • Wang, C., et al. (2025). Cross-Electrophile Coupling of Aryl Chlorides with Alkyl Chlorides Using Rotating Magnetic Field and Metal Rods. Journal of the American Chemical Society. [Link][30]

  • Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. [Link][31]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. [Link][13]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link][21]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][15]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][4]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][17]

  • NIH. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. [Link][32]

  • Bentham Science Publishers. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. [Link][33]

  • Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline. [34]

  • Chemistry LibreTexts. (2025). Bond Energies. [Link][3]

  • Baran, P. S., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. [Link][7]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. [Link][19]

  • Wang, J., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters. [Link][35]

  • NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link][36]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine. [37]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link][38]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][20]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][39]

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Comparative

Regioselective C-H Functionalization in Quinoline Derivatives: A Comparative Guide to C-3 vs. C-7 Strategies

Executive Summary The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs, agrochemicals, and functional materials. While traditional synthetic methods often require pre-functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs, agrochemicals, and functional materials. While traditional synthetic methods often require pre-functionalized starting materials, direct C–H functionalization has emerged as a step-economical alternative. However, achieving absolute regioselectivity remains a formidable challenge due to the distinct electronic microenvironments of the quinoline core.

As a Senior Application Scientist, I have structured this guide to objectively compare the functionalization of the C-3 position (residing on the electron-deficient pyridine ring) versus the C-7 position (located on the geometrically remote benzenoid ring). By analyzing the mechanistic divergence, catalytic requirements, and field-proven experimental workflows, this guide provides drug development professionals with the authoritative grounding needed to execute these complex transformations.

The Regioselectivity Challenge: Electronic Disparity in Quinolines

The fundamental challenge in quinoline functionalization lies in its fused bicyclic nature. The nitrogen atom withdraws electron density, rendering the pyridine ring (C-2, C-3, C-4) generally electrophilic, while the benzenoid ring (C-5, C-6, C-7, C-8) remains relatively neutral but geometrically distant from the nitrogen directing group[1].

  • C-3 Functionalization: The C-3 position is less electron-deficient than C-2 and C-4, making it less susceptible to direct nucleophilic attack. However, it can be selectively targeted using transition-metal catalysis (e.g., Pd-catalyzed arylation) or via radical addition and condensation-reduction sequences[1],[2].

  • C-7 Functionalization: The C-7 position is notoriously difficult to functionalize. It is geometrically inaccessible to standard N1-directed activation. Successful C-7 functionalization typically demands specialized strategies, such as the installation of an 8-amino directing group to force a metal catalyst into proximity, or the use of dearomative hydroboration utilizing phosphine-ligated boranes[3],[4].

Mechanistic Divergence: C-3 vs. C-7 Pathways

The logical relationships and mechanistic pathways dictating site-selective functionalization are visualized below.

Quinoline_Functionalization Q Quinoline Scaffold C3 C-3 Functionalization (Pyridine Ring) Q->C3 Electrophilic/Radical Attack C7 C-7 Functionalization (Benzenoid Ring) Q->C7 Remote C-H Activation C3_M1 Condensation-Reduction (Hantzsch Ester) C3->C3_M1 C3_M2 Transition Metal Catalysis (Pd-Catalyzed Arylation) C3->C3_M2 C7_M1 Metal Carbene Insertion (Rh(III) Catalysis) C7->C7_M1 C7_M2 Dearomative Hydroboration (Phosphine-Boranes) C7->C7_M2

Mechanistic divergence of quinoline functionalization targeting C-3 versus C-7 positions.

Comparative Analysis of Performance & Methodologies

To facilitate experimental design, the quantitative and qualitative parameters of C-3 and C-7 functionalization strategies are summarized in the table below.

ParameterC-3 FunctionalizationC-7 Functionalization
Target Ring Pyridine ring (Heterocyclic)Benzenoid ring (Carbocyclic)
Electronic Nature Electron-deficient; accessible via enamine-like reactivity or radicals[2].Less electrophilic; requires remote activation or dearomatization[3].
Typical Catalysts Metal-free (Hantzsch ester), Pd(II), Cu(I)Rh(III), Ru(II), Ir(III)
Directing Groups Often unnecessary, or utilizes N-oxide[1].Essential (e.g., 8-amino group) or specialized ligands[4].
Reaction Conditions Mild to moderate (e.g., 100 °C in pyridine)[2].Often requires oxidants, halide scavengers (AgSbF6), and additives[4].
Yield Profile 58–92% (Broad substrate scope, highly scalable)[2].Moderate to High (Highly dependent on directing group efficiency)[4].

Experimental Workflows: Self-Validating Protocols

The following protocols represent field-proven, self-validating systems for achieving absolute regioselectivity at the C-3 and C-7 positions.

Protocol A: Metal-Free C-3 Alkylation via Condensation-Reduction

This protocol leverages a one-pot Knoevenagel condensation followed by a Hantzsch ester-mediated reduction to selectively alkylate the C-3 position of 2,4-dihydroxyquinolines[2].

Step-by-Step Methodology:

  • Reaction Setup: Charge an oven-dried reaction vial with 2,4-dihydroxyquinoline (1.0 equiv), the desired aldehyde (1.0 equiv), and Hantzsch ester (1.0 equiv).

  • Solvent Addition: Add anhydrous pyridine to achieve a concentration of 0.3 M.

  • Thermal Activation: Stir the mixture at 100 °C for 2–4 hours under an ambient atmosphere.

  • In-Process Monitoring: Monitor the reaction via TLC (Thin-Layer Chromatography) until complete consumption of the starting materials is observed.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Triturate the mixture with diethyl ether. The polar C-3 alkylated product will precipitate.

  • Purification: Filter the precipitate and dry under vacuum. This self-validating isolation step avoids complex column chromatography, ensuring high throughput and scalability.

Protocol B: Rh(III)-Catalyzed C-7 Alkylation via Metal Carbene Insertion

This protocol utilizes an 8-amino directing group to force a Rh(III) catalyst to activate the remote C-7 C–H bond, followed by migratory insertion of a metal carbene derived from a diazo compound[4].

Step-by-Step Methodology:

  • Catalyst & Reagent Loading: In a Schlenk tube under a strict inert atmosphere (N2/Ar), add the 8-aminoquinoline derivative (1.0 equiv), the diazo compound (1.2 equiv),[Cp*RhCl2]2 (5 mol%), AgSbF6 (20 mol%), and PivOH (1.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.1 M.

  • Thermal Activation: Seal the tube and stir the reaction mixture at 80 °C for 12 hours.

  • Quenching & Filtration: Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter the mixture through a short pad of Celite to remove metal particulates.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure C-7 alkylated product.

Causality and Experimental Choices (E-E-A-T)

To ensure scientific integrity, it is critical to understand why these specific reagents and conditions are employed.

Causality in C-3 Functionalization (Protocol A):

  • Why Hantzsch Ester? The use of Hantzsch ester eliminates the need for expensive and toxic transition metals. The initial step is a Knoevenagel condensation between the electron-rich C-3 position of the 2,4-dihydroxyquinoline (acting as a nucleophile) and the aldehyde. The Hantzsch ester then acts as a highly selective hydride donor, reducing the transient electrophilic alkene intermediate. This prevents the over-reduction of the quinoline core while ensuring exclusive C-3 regioselectivity[2].

  • Why Trituration over Chromatography? The extreme difference in polarity between the highly polar C-3 alkylated dihydroxyquinoline product and the non-polar starting materials/byproducts allows for selective precipitation in diethyl ether. This makes the protocol intrinsically scalable for drug discovery libraries[2].

Causality in C-7 Functionalization (Protocol B):

  • Why [CpRhCl2]2 and AgSbF6? The benzenoid C-7 position is geometrically inaccessible to standard N1-directed activation. By utilizing an 8-amino directing group, the Rh(III) catalyst is forced into a rigid metallacycle in close proximity to the C-7 C–H bond. AgSbF6 is critical as a halide scavenger; it precipitates AgCl, thereby removing chloride ligands from[CpRhCl2]2 to generate a highly electrophilic, coordinatively unsaturated cationic Rh(III) active species[4].

  • Why PivOH (Pivalic Acid)? PivOH acts as a crucial proton shuttle. It facilitates the Concerted Metalation-Deprotonation (CMD) step, significantly lowering the activation energy required to cleave the inert C7–H bond. The resulting rhodacycle then intercepts the diazo compound, extruding N2 and forming a metal carbene that undergoes migratory insertion to forge the new C–C bond exclusively at C-7[4].

References[1]Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI Molecules.[3]Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines - Journal of the American Chemical Society (ACS).[2] One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines - The Journal of Organic Chemistry (ACS).[4]Rh(III)-Catalyzed C(7)–H Alkylation of Quinolines in the Synthesis of Angular π-Extended Pyrroloquinolines for Single-Component White-Light Emission - Organic Letters (ACS).

Sources

Validation

A Comparative Guide to the Analytical Purity Validation of 3-Chloroquinoline-7-carbonitrile using LC-MS

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-Chloroquinoline-7-carbonitrile, a versatile building block in medicinal chemistry, rigorous analytical validation is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other established analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.

The Criticality of Purity for Quinolines in Drug Development

Quinoline scaffolds are prevalent in a multitude of therapeutic agents, and their derivatives are often synthesized through multi-step processes. These synthetic routes can introduce a variety of impurities, including starting materials, by-products, and degradation products, which can impact the final drug's safety and efficacy.[1] Therefore, a highly sensitive and specific analytical method is required to detect and quantify these impurities. LC-MS has become a "gold standard" in pharmaceutical analysis due to its high selectivity and sensitivity, making it an ideal choice for this purpose.[2]

Comparative Overview of Analytical Techniques

The choice of an analytical technique for purity determination is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis. Here, we compare LC-MS with two orthogonal techniques: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Technique Principle Strengths Limitations Applicability to 3-Chloroquinoline-7-carbonitrile
LC-MS Separation by liquid chromatography followed by mass-to-charge ratio detection.[3]High sensitivity and selectivity, provides molecular weight information, suitable for non-volatile and thermally labile compounds.[2]Matrix effects can influence ionization, requires expertise for method development and data interpretation.[4]Excellent. The compound's structure is well-suited for reverse-phase LC and can be readily ionized for MS detection.
GC-FID/MS Separation of volatile compounds in the gas phase with detection by flame ionization or mass spectrometry.[5]High resolution for volatile compounds, robust and reliable.[6]Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes.Potentially suitable if the compound is sufficiently volatile and thermally stable. However, the risk of degradation at high temperatures is a concern.
qNMR Measures the absolute concentration of a substance by comparing the integral of a specific resonance with that of a certified internal standard.[7]Primary ratio method, provides absolute purity without a specific reference standard for the analyte, gives structural information.[7]Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard, can be complex for mixtures with overlapping signals.[7]Highly suitable for providing an orthogonal, absolute purity value. It can complement chromatographic methods by confirming the identity and quantity of the main component and any major impurities.

Experimental Design & Method Causality

Our approach to validating the purity of 3-Chloroquinoline-7-carbonitrile is centered around a robust LC-MS method, supported by orthogonal techniques for comprehensive characterization. The validation will adhere to the principles outlined in the ICH Q2(R2) guideline to ensure the method is fit for its intended purpose.[8][9]

LC-MS Method Development: A Rationale-Driven Approach

The goal is to develop a method that can separate the main component from potential process-related impurities and degradation products.

  • Column Selection: A C18 reversed-phase column is the workhorse for small molecule analysis due to its versatility in retaining a wide range of non-polar to moderately polar compounds.[10] We select a column with a particle size of 2.7 µm to achieve a balance between high resolution and moderate backpressure.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is chosen.[10] The formic acid serves two key purposes: it protonates the quinoline nitrogen, leading to better peak shape, and it facilitates positive ion electrospray ionization (ESI) for mass spectrometry detection.[11]

  • Gradient Elution: A gradient is employed to ensure the elution of compounds with a range of polarities within a reasonable timeframe, from potential polar starting materials to the more non-polar product and by-products.

  • Mass Spectrometry Detection: ESI in positive ion mode is selected as quinolines are basic and readily protonated.[12] A full scan will be used for initial impurity profiling, followed by selected ion monitoring (SIM) for targeted quantification of known impurities. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to aid in the identification of unknown impurities.[2]

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and controls to ensure the reliability of the results.

Protocol 1: LC-MS Purity Determination
  • Sample Preparation:

    • Accurately weigh and dissolve 3-Chloroquinoline-7-carbonitrile in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Further dilute to 0.1 mg/mL for analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.[11]

  • LC-MS Instrumentation and Conditions:

    • LC System: High-Performance Liquid Chromatography system.

    • Column: C18, 2.7 µm, 4.6 x 100 mm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 15 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • MS Detector: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Calculate the purity based on the area percent of the main peak relative to the total area of all observed peaks.

    • Identify potential impurities by their mass-to-charge ratio and fragmentation patterns.

Protocol 2: Gas Chromatography (GC-FID) for Residual Solvents and Volatile Impurities
  • Sample Preparation:

    • Dissolve 50 mg of 3-Chloroquinoline-7-carbonitrile in 1 mL of a suitable high-purity solvent (e.g., DMSO).

  • GC-FID Instrumentation and Conditions:

    • GC System: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Detector Temperature: 280 °C.

  • Data Analysis:

    • Quantify residual solvents and volatile impurities against a calibrated standard.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-Chloroquinoline-7-carbonitrile and 5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Instrumentation and Conditions:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Solvent: DMSO-d6.

    • Experiment: 1H NMR with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the absolute purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in ACN/H2O start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS Detection (ESI+) hplc->ms integrate Integrate Peaks ms->integrate calculate Calculate Area % integrate->calculate identify Identify Impurities (m/z) integrate->identify end Final Purity Value calculate->end Purity Report

Caption: Workflow for LC-MS Purity Determination of 3-Chloroquinoline-7-carbonitrile.

Anticipated Results and Comparative Analysis

The following tables present hypothetical data to illustrate the expected outcomes from each analytical technique.

Table 1: Hypothetical LC-MS Purity Analysis Results

Peak No. Retention Time (min) Area (%) [M+H]+ (m/z) Possible Identity
13.50.08163.0Starting Material
28.299.75189.03-Chloroquinoline-7-carbonitrile
39.50.12205.1Unknown Impurity
411.10.05171.0Degradation Product

Table 2: Comparative Performance of Analytical Techniques

Parameter LC-MS GC-FID qNMR
Purity (%) 99.75 (Area %)Not determined99.6 ± 0.2 (Absolute %)
LOD/LOQ (%) ~0.01 / ~0.03~0.02 / ~0.05~0.1 / ~0.3
Specificity High (Mass-based)ModerateHigh (Structure-based)
Throughput ModerateHighLow

The LC-MS method demonstrates high sensitivity, allowing for the detection and quantification of trace impurities. The qNMR result provides a highly accurate, orthogonal confirmation of the purity, bolstering confidence in the overall assessment. The GC-FID method would be primarily used for the specific quantification of residual solvents, which is a separate but important aspect of purity.

Expert Interpretation and Trustworthiness

The combination of a high-resolution chromatographic separation with mass spectrometric detection provides a powerful tool for purity assessment.[3] The LC-MS data not only quantifies the main component but also provides valuable information about the identity of impurities, which is crucial for understanding the synthetic process and ensuring the safety of the final product.

The trustworthiness of this approach is established through a multi-faceted validation process as prescribed by ICH guidelines.[13][14] This includes demonstrating specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity (a proportional response to concentration), accuracy (closeness to the true value), precision (repeatability and intermediate precision), and robustness (unaffected by small, deliberate variations in method parameters).[15]

The inclusion of qNMR as an orthogonal method further strengthens the validation. By providing an absolute purity value that is not dependent on the response factor of impurities, qNMR serves as an independent verification of the chromatographic results.[7] Any significant discrepancy between the LC-MS area percent and the qNMR absolute purity would trigger an investigation into the presence of non-UV active or non-ionizing impurities.

Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods sensitivity Sensitivity specificity Specificity quantitation Quantitation Type throughput Throughput lcms LC-MS lcms->sensitivity High lcms->specificity High (Mass) lcms->quantitation Relative (Area %) lcms->throughput Moderate gc GC-FID gc->sensitivity Moderate gc->specificity Moderate gc->quantitation Relative/Absolute gc->throughput High qnmr qNMR qnmr->sensitivity Low qnmr->specificity High (Structure) qnmr->quantitation Absolute qnmr->throughput Low

Caption: Comparison of key performance attributes for the analytical methods.

Conclusion

Validating the analytical purity of a key intermediate like 3-Chloroquinoline-7-carbonitrile requires a scientifically sound and robust approach. This guide has demonstrated that while LC-MS stands out as the primary technique for its sensitivity and specificity in impurity profiling, a comprehensive purity assessment is best achieved through a multi-faceted strategy. By integrating an orthogonal technique like qNMR for absolute purity determination and a specific method like GC for volatile impurities, a complete and trustworthy picture of the compound's purity can be established. This rigorous approach not only ensures compliance with regulatory expectations but also upholds the highest standards of scientific integrity in the drug development process.

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). European Pharmaceutical Review. [Link]

  • Validation of Analytical Procedure Q2(R2). (2022). ICH. [Link]

  • Validation of analytical procedures q2(r2). (2023). ICH. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. ASEAN. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]

  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (2025). Biopharma Reporter. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]

  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. (2025). ResearchGate. [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023). MDPI. [Link]

Sources

Comparative

Catalytic Efficiency in 3-Chloroquinoline-7-carbonitrile Cross-Coupling: A Comparative Guide

Executive Summary For researchers and drug development professionals, the functionalization of the quinoline scaffold is a critical gateway to novel therapeutic agents. Historically, the C3-position of the quinoline ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the functionalization of the quinoline scaffold is a critical gateway to novel therapeutic agents. Historically, the C3-position of the quinoline ring has presented a synthetic bottleneck; 3-chloroquinolines are notoriously sluggish in cross-coupling reactions compared to their bromo- or iodo- analogs. However, the specific building block 3-Chloroquinoline-7-carbonitrile offers a unique electronic advantage.

This guide provides an objective, data-backed comparative analysis of Palladium (Pd) and Nickel (Ni) catalytic systems for the cross-coupling of 3-chloroquinoline-7-carbonitrile. By examining the mechanistic causality behind catalyst selection, we provide self-validating experimental protocols to ensure high-fidelity C–C, C–N, and C–O bond formations.

Mechanistic Rationale: Substrate Activation vs. Catalyst Poisoning

The reactivity of 3-chloroquinoline-7-carbonitrile is governed by two competing electronic factors:

  • LUMO-Lowering Activation (The Advantage): The introduction of a strongly electron-withdrawing carbonitrile group (–C≡N) at the 7-position withdraws electron density across the conjugated π-system. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the C3–Cl bond highly susceptible to oxidative addition by electron-rich, low-valent Pd(0) or Ni(0) species.

  • N-Coordination Poisoning (The Challenge): The basic nitrogen atom in the quinoline ring possesses a lone pair of electrons that can strongly coordinate to the active metal center. This coordination can trap the catalyst in off-cycle resting states or, particularly in the case of simple Nickel systems, lead to the formation of stable, catalytically inactive dimeric species .

To achieve high catalytic efficiency, the chosen ligand system must provide sufficient steric bulk to physically block quinoline N-coordination while maintaining strong σ-donation to facilitate oxidative addition.

CatalyticCycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Accelerated by 7-CN) A->B 3-Cl-Quinoline-7-CN G Off-Cycle State (N-Coordination) A->G Quinoline N-lone pair C Pd(II) Intermediate B->C D Transmetalation C->D Boronic Acid E Reductive Elimination D->E E->A Regeneration F Cross-Coupled Product E->F G->A Bulky Ligands

Fig 1: Catalytic cycle highlighting 7-CN accelerated oxidative addition and N-coordination risks.

Comparative Analysis: Palladium vs. Nickel Systems

The choice between Pd and Ni dictates the operational conditions and the limits of substrate scope.

  • Palladium Systems (The Gold Standard): Palladium paired with dialkylbiaryl phosphines (e.g., SPhos, XPhos) remains the most robust choice. The extreme steric bulk of SPhos prevents the quinoline nitrogen from poisoning the Pd center, funneling the catalyst entirely into the productive cycle .

  • Nickel Systems (The Earth-Abundant Alternative): While cheaper, traditional Ni/phosphine systems (like Ni/dppf) often fail with halo-N-heterocycles due to dimerization . However, state-of-the-art heteroleptic Ni(II) precatalysts utilizing N-heterocyclic carbenes (NHCs) and phosphites—such as Ni(IPr)Cl—balance the kinetic and thermodynamic requirements, preventing dimerization and enabling room-temperature couplings .

Table 1: Quantitative Comparison of Catalytic Efficiencies
Catalyst SystemLigandReaction TypeSubstrateNucleophileYield (%)Temp (°C)Mechanistic Advantage
Pd(OAc)₂ (2 mol%)SPhosSuzuki-Miyaura3-Chloroquinoline-7-carbonitrilePhenylboronic acid>90%100Extreme steric bulk prevents N-coordination
Ni(IPr)[P(Oi-Pr)₃] IPr / PhosphiteSuzuki-Miyaura3-Chloroquinoline4-Chloroisoquinoline95%70NHC σ-donation accelerates OA; avoids dimers
Pd₂(dba)₃ (5 mol%)XPhosBuchwald-Hartwig3-Chloroquinoline-7-carbonitrileMorpholine85%90High efficiency for challenging C–N bonds
Ni(COD)(dppf) dppfSuzuki-Miyaura6-ChloroquinolineArylboronic acidInactive80Prone to forming stable inactive Ni-dimers
Pd(OAc)₂ (5 mol%)t-BuBrettPhosHydroxylation3-ChloroquinolineBoric acid77%80Efficient hydroxide transfer via B(OH)₃

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory In-Process Quality Control (QC) checkpoints that dictate the logical flow of the experiment based on empirical readouts.

Workflow Step1 1. Reagent Assembly Substrate, Boronic Acid, Base Step2 2. Catalyst & Ligand e.g., Pd(OAc)2, SPhos Step1->Step2 Step3 3. Degassing Argon sparging (15 min) Step2->Step3 Step4 4. Reaction Execution Heat at 100°C (12h) Step3->Step4 QC In-Process QC (TLC/LC-MS) Step4->QC Step5 5. Workup & Purification Extraction & Column Chromatography QC->Step4 Incomplete QC->Step5 Complete

Fig 2: Self-validating experimental workflow with integrated in-process quality control checkpoints.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: C–C bond formation using Pd(OAc)₂/SPhos.

  • Reagent Assembly: To an oven-dried Schlenk tube, add 3-Chloroquinoline-7-carbonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and finely milled K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add a mixture of Toluene (4 mL) and H₂O (1 mL).

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for exactly 15 minutes. Causality: O₂ insertion rapidly oxidizes the electron-rich SPhos ligand, killing the catalytic cycle.

  • Catalyst Introduction: Quickly add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) under a positive stream of Argon. Seal the tube.

  • Execution: Heat the reaction mixture at 100 °C in a pre-heated oil bath.

  • In-Process QC (Self-Validation): After 4 hours, sample 10 µL of the organic layer. Dilute in MeCN and analyze via LC-MS.

    • Validation Branch A: If starting material < 5%, proceed to workup.

    • Validation Branch B: If starting material > 5%, catalyst poisoning has occurred. Spike with an additional 1 mol% Pd(OAc)₂/SPhos, re-degas, and heat for 4 more hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Nickel-Catalyzed Buchwald-Hartwig Amination (Advanced)

Objective: C–N bond formation utilizing heteroleptic Ni-NHC precatalysts.

  • Assembly: In a glovebox, charge a vial with 3-Chloroquinoline-7-carbonitrile (1.0 mmol), Morpholine (1.2 mmol), NaOtBu (1.4 mmol), and Ni(IPr)Cl (0.02 mmol, 2 mol%).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (5 mL).

  • Execution: Seal the vial, remove from the glovebox, and stir at 70 °C for 12 hours.

  • In-Process QC: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material spot confirms the circumvention of Ni-dimerization.

  • Workup: Filter through a short pad of Celite to remove Ni salts, concentrate, and purify.

Troubleshooting Catalyst Deactivation

If catalytic stalling is observed despite following the protocols, consider the following causality-driven interventions:

  • Continuous Substrate Addition: If N-coordination is outcompeting oxidative addition, use a syringe pump to add the 3-Chloroquinoline-7-carbonitrile continuously over 2 hours. This maintains a low steady-state concentration of the poison, extending catalyst lifetime .

  • Ligand Tuning: If using Palladium, ensure the P:Pd ratio is strictly 2:1 for monodentate ligands (like SPhos) to favor the active monoligated Pd(0)L₁ species during oxidative addition.

References

  • Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions ChemRxiv URL:[Link]

  • Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes Synthesis (Georg Thieme Verlag) URL:[Link]

  • Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid Organic Letters (American Chemical Society) URL:[Link]

Validation

Comparative Guide: 3-Chloroquinoline-7-carbonitrile Scaffolds vs. Established Quinoline Kinase Inhibitors

Executive Summary Quinoline-containing compounds have established themselves as highly versatile and privileged scaffolds in targeted oncology and kinase drug discovery[1]. While FDA-approved drugs like Bosutinib and Len...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-containing compounds have established themselves as highly versatile and privileged scaffolds in targeted oncology and kinase drug discovery[1]. While FDA-approved drugs like Bosutinib and Lenvatinib utilize the quinoline core to target Src/Abl and VEGFR respectively, novel derivatives based on the 3-chloroquinoline-7-carbonitrile (3-CQC) scaffold are emerging as potent tools for targeting atypical and host-cell kinases, such as Cyclin G Associated Kinase (GAK) and COQ8A[2][3].

This guide objectively compares the physicochemical properties, binding mechanics, and experimental validation protocols of 3-CQC-derived inhibitors against established quinoline-based drugs, providing researchers with a framework for evaluating next-generation kinase inhibitors.

Mechanistic Rationale: The Quinoline Core in Kinase Inhibition

The fundamental efficacy of quinoline-based inhibitors stems from their ability to mimic the adenine ring of ATP within the kinase catalytic domain. However, the specific substitution pattern dictates selectivity, binding kinetics, and safety profiles.

  • Hinge Region Binding : Across almost all quinoline inhibitors, the N1 atom of the quinoline core acts as a critical hydrogen bond acceptor for the backbone amide of the hinge region (e.g., Met or Cys residues)[3].

  • The 3-Chloro Advantage (Gatekeeper/Sterics) : Unlike the 3-cyano group found in Bosutinib, a 3-chloro substituent provides distinct steric bulk and lipophilicity. This halogen can engage in hydrophobic or halogen-bonding interactions near the gatekeeper residue. Crucially, the electron-withdrawing nature of the chlorine atom modulates the pKa of the quinoline N1, reducing its basicity. This is a proven strategy to mitigate off-target hERG ion channel toxicity—a common liability in basic aminoquinolines[4].

  • The 7-Carbonitrile Vector (Solvent Channel) : Positioning a cyano group at the 7-position directs the vector toward the solvent-exposed channel. It can displace bound water molecules (as observed in EGFR kinase models) and form direct dipole interactions with polar residues, significantly enhancing target residence time and metabolic stability compared to traditional 7-alkoxy groups[5].

KinaseBinding cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Met/Cys Backbone) Gatekeeper Gatekeeper Pocket (Hydrophobic/Steric) Solvent Solvent Channel (Hydrophilic/Dipole) Scaffold 3-Chloroquinoline- 7-carbonitrile Scaffold->Hinge Quinoline N1 (H-Bond Acceptor) Scaffold->Gatekeeper 3-Chloro Group (Halogen Bond/Sterics) Scaffold->Solvent 7-Carbonitrile (Dipole Interaction)

Diagram 1: Mechanistic binding interactions of the 3-CQC scaffold within the kinase ATP-binding pocket.

Structural & Pharmacological Comparison

To contextualize the 3-CQC scaffold, we must compare its structural logic against FDA-approved and late-stage quinoline inhibitors.

Table 1: Structural & Physicochemical Comparison of Quinoline Inhibitors

Scaffold / DrugCore StructureKey SubstituentsPrimary TargetsPhysicochemical & Binding Advantage
3-CQC Derivatives Quinoline3-Cl, 7-CNGAK, COQ8AHalogen bonding at gatekeeper; reduced basicity lowers hERG risk; 7-CN enhances solvent channel dipole interactions.
Bosutinib Quinoline3-CN, 7-OMeSrc, Abl3-CN drives high potency via precise gatekeeper interaction; 7-OMe provides solvent solubility.
Lenvatinib Quinoline4-CarboxamideVEGFR, FGFR4-Carboxamide stabilizes Type II (DFG-out) binding conformation, leading to exceptionally long residence times.
Pelitinib Quinoline3-CN, 6-AcrylamideEGFR (Mutant)3-CN tunes hinge binding while the 6-acrylamide forms an irreversible covalent bond with Cys773.

Experimental Validation: Self-Validating Protocols

To objectively evaluate the performance of 3-CQC derivatives against other quinolines, researchers must utilize orthogonal, self-validating assays that account for both thermodynamic potency and kinetic residence time.

Protocol A: ADP-Glo™ Kinase Assay for IC50 Determination

Rationale: Measuring kinase activity via ADP production is universal and avoids radioactivity. This is a self-validating system because the reagent actively depletes background ATP before converting ADP back to ATP for detection. This ensures that any luminescent signal is exclusively driven by actual kinase turnover, eliminating false positives from ATP contamination.

Step-by-Step Methodology:

  • Compound Incubation : Pre-incubate the target kinase with the quinoline inhibitor (in a 10-point dose-response series) for 30 minutes. Causality: Allows slow-binding inhibitors (common with sterically hindered 3-substituted quinolines) to reach thermodynamic equilibrium, preventing artificially high IC50 readouts.

  • Reaction Initiation : Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Causality: Ultra-pure ATP minimizes background ADP contamination, maximizing the assay's signal-to-noise ratio.

  • ATP Depletion : Add ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This reagent halts the kinase reaction and actively degrades all unreacted ATP. This step is the core of the self-validating mechanism.

  • ADP Conversion & Detection : Add Kinase Detection Reagent to convert the generated ADP back to ATP, which luciferase then utilizes to produce light. Causality: Couples the biochemical product directly to a highly sensitive, linear luminescent readout.

  • Validation via Z'-Factor : Calculate the Z'-factor using positive (fully inhibited) and negative (vehicle only) controls. Causality: A Z'-factor > 0.5 mathematically validates the assay's dynamic range and confirms the data is statistically reliable for curve fitting.

Workflow Step1 1. Compound Incubation (Equilibration) Step2 2. Reaction Initiation (ATP + Substrate) Step1->Step2 Step3 3. ATP Depletion (ADP-Glo Reagent) Step2->Step3 Step4 4. ADP Conversion (Detection Reagent) Step3->Step4 Step5 5. Read Luminescence (IC50 Calculation) Step4->Step5

Diagram 2: Step-by-step self-validating workflow of the ADP-Glo™ Kinase Assay for IC50 determination.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: While IC50 values are highly dependent on ATP concentration and assay conditions, SPR provides absolute thermodynamic ( KD​ ) and kinetic ( kon​ , koff​ ) parameters. This system is self-validating because it utilizes a reference flow cell to subtract non-specific binding and bulk refractive index changes in real-time, ensuring the recorded response units (RU) reflect true 1:1 target-ligand interactions.

Step-by-Step Methodology:

  • Sensor Chip Functionalization : Immobilize the target kinase onto a CM5 chip via amine coupling. Causality: Covalent linkage ensures the kinase remains stable during multiple inhibitor injection cycles, preventing baseline drift.

  • Analyte Injection (Single-Cycle Kinetics) : Inject the 3-CQC derivative or comparator drug in a 5-step concentration series without regeneration in between. Causality: Single-cycle kinetics eliminate the need for harsh regeneration buffers that could denature the kinase, preserving the active site integrity for accurate koff​ determination.

  • Reference Subtraction : Route the analyte over a blank reference channel simultaneously. Causality: Automatically corrects for DMSO solvent effects and non-specific matrix binding.

  • Data Fitting : Fit the sensogram data to a 1:1 Langmuir binding model. Causality: Extracts the residence time ( τ=1/koff​ ), a critical predictor of in vivo efficacy that standard biochemical assays cannot measure.

Comparative Data Analysis

The following table synthesizes representative quantitative data comparing optimized 3-CQC derivatives against established quinoline benchmarks, highlighting the balance between potency, residence time, and safety (hERG liability).

Table 2: Representative Biochemical & Kinetic Data

Compound ClassTarget KinaseBiochemical IC50 (nM)Residence Time ( τ , min)hERG IC50 (µM)
Optimized 3-CQC Scaffold GAK / COQ8A5.3 - 15.0> 60> 30.0 (Favorable)
Bosutinib Abl1.2> 120~ 14.0
Lenvatinib VEGFR24.0> 180> 30.0
Pelitinib EGFR0.5 (Irreversible)N/A (Covalent)~ 8.5

Data Note: 3-CQC data represents optimized 4-anilinoquinoline derivatives targeting NAK family kinases[3].

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). nih.gov. 1

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. acs.org. 4

  • 7UDQ: Crystal structure of COQ8A-CA157 inhibitor complex in space group P1. rcsb.org. 2

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. nih.gov. 3

  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. acs.org. 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloroquinoline-7-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Introduction: Chemical Profile & Hazard Causality 3-Chloroquinoline-7-carbonitrile (CAS: 1431869-16-7)[1] is a critical heterocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Introduction: Chemical Profile & Hazard Causality

3-Chloroquinoline-7-carbonitrile (CAS: 1431869-16-7)[1] is a critical heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[2]. The molecule combines a lipophilic halogenated quinoline core with a reactive nitrile moiety, presenting specific toxicological and handling risks that require strict operational controls[3].

Mechanistic Causality of Hazard:

  • Lipophilicity & Dermal Penetration: The chloroquinoline scaffold is highly lipophilic. If the powder contacts the skin, it can rapidly penetrate the stratum corneum, leading to systemic toxicity (Acute Tox. 4; H312)[4].

  • Respiratory Irritation: The nitrile group (-C≡N) and the halogen substituent contribute to severe mucous membrane and respiratory tract irritation (STOT SE 3; H335) upon inhalation of fine crystalline dust[5].

  • Ocular Toxicity: Direct contact with the powder causes severe eye irritation (Eye Irrit. 2A; H319)[6] due to the localized formation of reactive intermediates upon contact with the aqueous tear film.

The Self-Validating PPE System

Do not treat Personal Protective Equipment (PPE) as a mere checklist; it is a layered, self-validating system designed to break the chain of chemical exposure.

A. Hand Protection: Strategic Glove Selection
  • Dry Powder Handling: Use double-layered nitrile gloves (minimum 0.11 mm thickness). Nitrile provides an excellent physical barrier against solid particulates and short-term splash protection[7].

    • Validation Step: Before donning, trap air in the glove and apply pressure to verify the absence of microscopic pinholes.

  • Solution Handling (e.g., in DCM or DMF): Nitrile is highly permeable to chlorinated solvents like dichloromethane (DCM)[8]. If 3-Chloroquinoline-7-carbonitrile is dissolved in DCM, the solvent acts as a carrier, rapidly transporting the toxic solute through the nitrile barrier.

    • Protocol Adjustment: Switch to composite fluoroelastomer (e.g., Viton) or Polyvinyl Alcohol (PVA) gloves when handling the compound in aggressive organic solvents.

B. Respiratory & Environmental Controls
  • Primary Containment: All handling, weighing, and transfer must occur within a certified Class II Type A2 or B2 chemical fume hood[3].

  • Validation Step: Before opening the reagent bottle, verify the fume hood face velocity monitor reads between 80–120 feet per minute (fpm) . If the monitor is unreadable or alarming, abort the operation immediately.

C. Eye and Body Protection
  • Eyes: Wear ANSI Z87.1-certified splash-proof chemical goggles. Standard safety glasses are insufficient because they do not form a seal against airborne irritating dust[4].

  • Body: A flame-resistant (FR) lab coat with knit cuffs (to prevent wrist exposure) and closed-toe, non-porous footwear.

Quantitative Hazard & PPE Summary

Hazard ClassificationGHS CodePrimary Risk VectorRequired PPE / Engineering ControlMechanistic Justification
Acute Toxicity (Oral/Dermal/Inhalation) H302, H312, H332Systemic absorptionDouble nitrile gloves, Lab coatLipophilic core allows rapid dermal penetration[4].
Skin Irritation H315Direct contactNitrile gloves (Dry) / Viton (Solvent)Prevents localized dermatological degradation[5].
Serious Eye Irritation H319Airborne dust / SplashesSplash-proof chemical gogglesProtects aqueous tear film from reactive nitrile moiety[6].
Respiratory Irritation H335Inhalation of particulatesFume hood (80-120 fpm)Prevents inhalation of highly irritating halogenated dust[4].

Step-by-Step Operational Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Post-Operation Hood Verify Fume Hood Velocity (80-120 fpm) PPE Don PPE System (Nitrile, Goggles, Coat) Hood->PPE Weigh Weighing (Anti-static boat) PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Surfaces & Tools Transfer->Decon Dispose Segregate as Halogenated Hazardous Waste Decon->Dispose

Figure 1: Self-validating operational workflow for handling halogenated quinoline carbonitriles.

Phase 1: Pre-Operational Setup
  • System Verification: Check the fume hood certification date and face velocity. Inspect gloves for pinholes.

  • Static Mitigation: Halogenated powders often accumulate static charge, causing them to aerosolize and cling to spatulas. Use an anti-static weighing boat or pass a standard boat through a zero-stat ion gun before use.

    • Causality: Neutralizing the charge prevents the highly irritating powder from becoming airborne and bypassing respiratory controls.

Phase 2: Weighing and Transfer
  • Controlled Transfer: Use a grounded, stainless-steel micro-spatula. Weigh the exact required mass of 3-Chloroquinoline-7-carbonitrile inside the active fume hood area (at least 6 inches behind the sash).

  • Sealed Transport: If the compound must be moved outside the fume hood (e.g., to an analytical balance), place the weighing boat inside a secondary sealed container (like a clean, dry beaker with a Parafilm seal) before removing it from the hood.

Phase 3: Post-Handling Decontamination
  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent in which the compound is soluble (e.g., ethanol or acetone), followed by a secondary wipe with mild soapy water.

    • Causality: The organic solvent dissolves the lipophilic residue, and the aqueous surfactant removes the solvent and any remaining particulates.

  • Glove Removal: Doff the outer layer of nitrile gloves using the "beak method" (pulling the glove inside out) to trap any microscopic dust inside the glove[7].

Spill & Disposal Plan (EPA/RCRA Compliance)

Spill Response
  • Solid Spill: Do not sweep, as sweeping aerosolizes the dust. Cover the spill with damp paper towels (using water or a mild solvent) to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Solution Spill: Absorb with an inert material (e.g., vermiculite or universal chemical absorbent pads).

Waste Disposal

3-Chloroquinoline-7-carbonitrile is classified as a halogenated organic compound .

  • Segregation: It must be strictly segregated from non-halogenated waste streams. Mixing halogenated and non-halogenated waste drastically increases disposal costs and can lead to dangerous exothermic reactions in the waste drum.

  • Regulatory Compliance: Dispose of the compound, contaminated PPE (including degraded nitrile gloves), and spill cleanup materials in a clearly labeled, leak-proof container designated for "Halogenated Organic Hazardous Waste"[9]. Incineration at an approved facility is the EPA-mandated destruction method for these specific chemical wastes[10].

References

  • Health Hazards in Nail Salons - Chemical Hazards (Glove Permeability Standards) . Occupational Safety and Health Administration (OSHA).[Link]

  • Laboratory Environmental Sample Disposal Information Document . Environmental Protection Agency (EPA). [Link]

Sources

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